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  • Product: Sodium hydrogen aniline-2,4-disulphonate
  • CAS: 79873-41-9

Core Science & Biosynthesis

Foundational

Sodium Hydrogen Aniline-2,4-disulphonate: Structural Dynamics, Synthesis, and Advanced Applications

Executive Summary Sodium hydrogen aniline-2,4-disulphonate (CAS: 79873-41-9), the monosodium salt of 4-amino-1,3-benzenedisulfonic acid, is a highly functionalized aromatic compound that serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium hydrogen aniline-2,4-disulphonate (CAS: 79873-41-9), the monosodium salt of 4-amino-1,3-benzenedisulfonic acid, is a highly functionalized aromatic compound that serves as a critical intermediate in both materials science and advanced pharmaceutical synthesis. Characterized by its dual strongly acidic sulfonate groups and a primary amine, this molecule presents unique electronic and steric properties. This whitepaper provides an in-depth technical analysis of its structural characteristics, a self-validating synthetic protocol, and its emerging role as a binding enhancer in targeted cancer immunotherapies.

Chemical Identity & Structural Characteristics

The molecule features an aniline core substituted with two sulfonate groups at the 2- and 4-positions. The presence of the electron-donating amino group ( −NH2​ ) and two strongly electron-withdrawing sulfonate groups ( −SO3​H / −SO3−​ ) creates a highly polarized "push-pull" electronic system. This polarization makes the molecule highly water-soluble while rendering the aromatic ring resistant to further electrophilic attack.

Quantitative Data Summary
PropertyValue
Chemical Name Sodium hydrogen aniline-2,4-disulphonate
IUPAC Name 4-amino-1,3-benzenedisulfonic acid, monosodium salt
CAS Registry Number 79873-41-9 (Sodium salt) [1]; 137-51-9 (Parent acid) [2]
Molecular Formula C6​H6​NNaO6​S2​
Molar Mass 275.23 g/mol (Salt); 253.25 g/mol (Parent Acid)
Appearance White to light gray crystalline powder
Melting Point >259 °C (decomposes prior to melting)
Solubility Highly soluble in H2​O ; Insoluble in non-polar organics
Storage Conditions 2–8 °C, protected from light and ambient moisture [2]

Spectroscopic Characterization (NMR & IR)

Accurate structural validation of sodium hydrogen aniline-2,4-disulphonate requires resolving the distinct electronic environments created by its substituents.

  • 1 H NMR (in D2​O ): The aromatic ring contains three protons exhibiting a classic 1,2,4-trisubstituted splitting pattern.

    • H-3 (~8.1 ppm, d, J = 2.0 Hz): Highly deshielded due to being flanked by two electron-withdrawing sulfonate groups.

    • H-5 (~7.7 ppm, dd, J = 8.5, 2.0 Hz): Deshielded by the C4 sulfonate, showing ortho coupling to H-6 and meta coupling to H-3.

    • H-6 (~6.9 ppm, d, J = 8.5 Hz): Shielded by the ortho-amino group, appearing furthest upfield.

  • FT-IR (KBr Pellet):

    • N-H Stretching: Twin peaks at ~3350 and 3450 cm−1 confirm the primary amine.

    • S=O Stretching: Strong asymmetric and symmetric stretches at ~1180 cm−1 and ~1040 cm−1 , diagnostic of the sulfonate moieties.

Synthesis & Manufacturing Workflows

The industrial and laboratory-scale synthesis of the parent acid relies on the rigorous sequential sulfonation of aniline, followed by controlled neutralization to yield the monosodium salt [3].

Experimental Protocol: Self-Validating Synthesis Workflow

Step 1: Primary Sulfonation (Formation of Sulfanilic Acid)

  • Charge 257.0 g (2.76 mol) of aniline into a glass-lined reactor.

  • Slowly add 225.5 g of 98% H2​SO4​ under constant agitation.

  • Causality: The slow addition controls the highly exothermic acid-base neutralization. The resulting anilinium sulfate is then thermally rearranged (baking process) to form sulfanilic acid (4-aminobenzenesulfonic acid). The para-position is favored due to lower steric hindrance compared to the ortho-position.

Step 2: Secondary Sulfonation

  • Introduce 25% Oleum (fuming sulfuric acid) dropwise to the sulfanilic acid intermediate.

  • Elevate the temperature to 160–180 °C and maintain for 10 hours.

  • Causality: The first sulfonic group strongly deactivates the aromatic ring. Standard sulfuric acid is insufficiently reactive to drive a second substitution. The excess free SO3​ in oleum acts as a potent electrophile, forcing substitution at the sterically hindered ortho position (C2).

  • In-Process Quality Control (IPQC) - Self-Validation: Withdraw a 1 mL aliquot, dilute in D2​O , and analyze via 1 H NMR. The complete disappearance of the symmetrical sulfanilic acid doublets (~7.5 ppm) and the emergence of the asymmetric H-3/H-5/H-6 peaks confirm reaction completion, validating the progression to the quenching phase.

Step 3: Quenching and Neutralization

  • Drown the reaction mass into ice-cold water to halt the reaction.

  • Gradually titrate with sodium carbonate ( Na2​CO3​ ) while strictly maintaining the temperature below 25 °C until a pH of ~4.5 is reached (forming the monosodium salt).

  • Causality: Strict thermal control (<25 °C) during basic neutralization is critical. Elevated temperatures in alkaline conditions will trigger hydrolytic desulfonation, cleaving the newly formed, relatively labile C2-sulfonate bond.

Synthesis Aniline Aniline (Starting Material) Sulfonation1 1st Sulfonation (H2SO4, Heat) Aniline->Sulfonation1 SulfanilicAcid Sulfanilic Acid (Intermediate) Sulfonation1->SulfanilicAcid Sulfonation2 2nd Sulfonation (Oleum, 160°C, 10 hrs) SulfanilicAcid->Sulfonation2 Aniline24DSA Aniline-2,4-disulfonic Acid (Parent Acid) Sulfonation2->Aniline24DSA Neutralization Neutralization (Na2CO3, <25°C) Aniline24DSA->Neutralization SodiumSalt Sodium Hydrogen Aniline-2,4-disulphonate (Final Product) Neutralization->SodiumSalt

Figure 1: Step-by-step synthetic workflow from aniline to sodium hydrogen aniline-2,4-disulphonate.

Applications in Drug Development: Antibody-Recruiting Molecules (ARMs)

Beyond its traditional use as a dye intermediate, sodium hydrogen aniline-2,4-disulphonate has emerged as a crucial building block in modern oncology, specifically in the synthesis of Antibody-Recruiting Molecules (ARMs) [4]. ARMs are bifunctional small molecules designed to bind simultaneously to a target cancer cell and an endogenous antibody, thereby directing the immune system to destroy the tumor.

Protocol: Cu(II)-Catalyzed Conjugation for ARM Synthesis

When synthesizing ARM-U2 derivatives, the aniline-2,4-disulfonate moiety is conjugated to the linker to act as a highly polar, rigid binding enhancer that increases the molecule's affinity and efficacy.

  • Preparation: Combine the target ARM intermediate with a 3-fold molar excess of sodium hydrogen aniline-2,4-disulphonate in anhydrous Dimethylformamide (DMF).

  • Catalyst Addition: Add Lithium Carbonate ( Li2​CO3​ ) as a base and Copper(II) Acetate ( Cu(OAc)2​ ) as the catalyst.

  • Reaction: Stir under an inert argon atmosphere at 90 °C for 12 hours.

  • Causality: Standard Lewis acids like Aluminum Trichloride ( AlCl3​ ) fail in this coupling because the Al3+ ion is irreversibly chelated by the adjacent ortho/para sulfonate oxygens, deactivating the catalyst. Cu(OAc)2​ provides a softer Lewis acid center that facilitates the C-N bond formation without being permanently sequestered by the sulfonate groups [4].

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The appearance of the mass peak corresponding to the di-sulfonate ARM derivative, coupled with the depletion of the starting ARM intermediate, validates successful conjugation before proceeding to preparative HPLC purification.

Application Disulfonate Aniline-2,4-disulfonate Moiety (Binding Enhancer) ARM Antibody-Recruiting Molecule (ARM-U2 Derivative) Disulfonate->ARM Cu(II) Catalyzed Conjugation Target Target Cell (e.g., Cancer Cell) ARM->Target Binds Target Receptor Antibody Endogenous Antibody (e.g., Anti-DNP) ARM->Antibody Recruits via Hapten Phagocytosis Phagocytosis / Cytotoxicity (Tumor Clearance) Target->Phagocytosis Destroyed Immune Immune Effector Cell (Macrophage / NK Cell) Antibody->Immune Fc Receptor Engagement Immune->Phagocytosis Activation

Figure 2: Mechanism of action for Aniline-2,4-disulfonate enhanced Antibody-Recruiting Molecules.

Safety, Handling, & Environmental Impact

As an aromatic sulfonate, this compound presents specific handling requirements. It causes serious eye damage and skin irritation upon contact [1].

  • Storage: Must be stored at 2–8 °C in a tightly sealed container to prevent ambient moisture absorption (hygroscopy) and oxidative degradation of the primary amine [2].

  • Environmental: Effluent from the synthesis of disulfonic acids carries high chemical oxygen demand (COD) and requires specialized wastewater treatment. Neutralization and precipitation protocols must be strictly adhered to before discharge [3].

References

  • PubChem. "1,3-Benzenedisulfonic acid, 4-amino-, sodium salt." National Center for Biotechnology Information. URL:[Link]

  • Ministry of Environment, Forest and Climate Change, Government of India. "Process of Aniline 2:4 Disulfonic Acid." Environmental Clearance. URL: [Link]

  • Spiegel, D. A., et al. "Small molecule based antibody-recruiting compounds for cancer treatment." US Patent 10,633,374 B2.
Exploratory

A Technical Guide to the Thermodynamic Stability of Sodium Hydrogen Aniline-2,4-disulphonate in Aqueous Solutions

Abstract: This technical guide provides a comprehensive examination of the thermodynamic stability of sodium hydrogen aniline-2,4-disulphonate in aqueous environments. Designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of the thermodynamic stability of sodium hydrogen aniline-2,4-disulphonate in aqueous environments. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles governing the compound's stability, potential degradation pathways, and the critical factors that influence its shelf-life and utility in solution. We will explore the theoretical framework of thermodynamic stability and present robust, field-proven experimental protocols for its assessment. The methodologies detailed herein are designed as self-validating systems to ensure scientific integrity and reproducibility, providing a definitive resource for professionals working with this and similar sulphonated aromatic compounds.

Introduction and Significance

Sodium hydrogen aniline-2,4-disulphonate, also known as 4-amino-1,3-benzenedisulfonic acid sodium salt, is an organosulfur compound with significant utility as an intermediate in the synthesis of various dyes and pigments.[1][2] Its structure, featuring a hydrophilic aniline core and two strongly acidic sulfonate groups, imparts high water solubility.[1][2] The stability of this compound in aqueous solutions is a critical parameter for its industrial application, influencing manufacturing processes, product purity, and storage conditions. Understanding the thermodynamic principles that govern its degradation is paramount for optimizing reaction yields, ensuring the quality of final products, and mitigating the formation of potentially hazardous impurities. This guide will provide the foundational knowledge and practical methodologies to rigorously assess and interpret the stability profile of this compound.

Physicochemical Properties

A thorough understanding of the molecule's intrinsic properties is the foundation for any stability analysis. Sodium hydrogen aniline-2,4-disulphonate is a white to gray crystalline solid.[2] The presence of both a basic amino group and two acidic sulfonic acid groups makes it an amphoteric species, with its net charge and reactivity being highly dependent on the solution's pH.

PropertyValueSource
CAS Number 137-51-9[2]
Molecular Formula C₆H₇NO₆S₂ (for the acid form)[2]
Molar Mass 253.25 g/mol (for the acid form)[2]
Melting Point >259°C (decomposes)[2]
Water Solubility 4.3 g/L at 21°C[2]
log Pow -0.959 at 21°C[3]

Core Concepts: Thermodynamic Stability in Aqueous Media

Thermodynamic stability refers to the tendency of a system to resist spontaneous change. For a chemical compound in solution, this is primarily governed by the Gibbs free energy change (ΔG) of its degradation reactions. A negative ΔG indicates a spontaneous (thermodynamically favorable) degradation process. The key factors influencing this are:

  • pH: The pH of the aqueous solution dictates the protonation state of the aniline amine group (pKa ~4.6) and the deprotonation of the sulfonic acid groups (strongly acidic, pKa < 0). Changes in pH alter the molecule's electronic structure and susceptibility to nucleophilic or electrophilic attack.[4][5]

  • Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating degradation kinetics. The Arrhenius equation quantitatively describes this relationship, making temperature a critical stress factor in stability studies.

  • Ionic Strength: The concentration of other ions in the solution can influence the activity of water and the solubility of the compound, potentially altering reaction rates.[6][7]

  • Presence of Oxidants/Reductants: The aniline moiety is susceptible to oxidation, while other reagents could potentially interact with the sulfonate groups.

Potential Degradation Pathways

Based on the functional groups present in sodium hydrogen aniline-2,4-disulphonate, two primary degradation pathways are anticipated in aqueous solutions.

Hydrolytic Desulfonation

The C-S bond in arylsulfonic acids can be cleaved via hydrolysis, particularly under harsh acidic conditions and elevated temperatures.[8] This reaction is essentially the reverse of sulfonation. For aniline-2,4-disulphonate, this could proceed in a stepwise manner, first yielding 2-aminobenzenesulfonic acid or 4-aminobenzenesulfonic acid (sulfanilic acid), and ultimately, aniline.

Oxidation of the Aniline Moiety

The amino group makes the aromatic ring electron-rich and thus susceptible to oxidation. This can lead to the formation of colored polymeric condensation products or, through oxidative deamination, to the formation of catechol and subsequent ring-opening products.[9] This pathway is often catalyzed by metal ions or exposure to atmospheric oxygen.

The logical flow of these potential degradation routes is visualized below.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolytic Desulfonation cluster_oxidation Oxidation parent Sodium Hydrogen Aniline-2,4-disulphonate intermediate1 Sulfanilic Acid (4-aminobenzenesulfonic acid) parent->intermediate1 H₂O, H⁺, Δ (Desulfonation) intermediate2 Oxidized Intermediates parent->intermediate2 [O] (e.g., O₂, metal ions) final1 Aniline intermediate1->final1 H₂O, H⁺, Δ (Desulfonation) final2 Polymeric Products & Ring-Opened Species intermediate2->final2 Further Oxidation/ Polymerization

Caption: Proposed degradation pathways for sodium hydrogen aniline-2,4-disulphonate.

Experimental Framework for Stability Assessment

A robust stability study requires a multi-faceted approach, combining analytical method development with controlled stress testing. This ensures that any observed degradation is accurately quantified and that the analytical method is "stability-indicating."

Workflow for Stability Assessment

The following workflow provides a systematic and self-validating approach to characterizing the stability of the target compound.

Caption: Systematic workflow for assessing thermodynamic stability.

Protocol 1: Development of a Stability-Indicating HPLC Method

Rationale: The cornerstone of any stability study is an analytical method capable of separating the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[10][11] A reverse-phase method is typically suitable for polar aromatic compounds.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase provides good retention for aromatic compounds.

  • Mobile Phase Selection:

    • Prepare Mobile Phase A: 20 mM phosphate buffer, pH 3.0. The acidic pH will ensure the aniline nitrogen is protonated, leading to sharp peak shapes.

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the highly polar parent compound from potentially less polar degradants.

    • Initial Conditions: Start with a high percentage of aqueous phase (e.g., 95% A) to retain the parent compound.

    • Gradient: Over 15-20 minutes, ramp to a higher percentage of organic phase (e.g., 70% B).

    • Hold and Re-equilibrate: Hold at high organic content to elute any non-polar impurities, then return to initial conditions and allow the column to re-equilibrate.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. The aromatic nature of the compound suggests strong absorbance in the UV range (e.g., 230 nm and 254 nm).[12] The PDA detector is crucial as it allows for peak purity analysis, a key component of a self-validating method.

  • Optimization: Adjust the pH of the mobile phase, gradient slope, and temperature to achieve a resolution (Rs) of >2 between the parent peak and its closest eluting degradant peak generated during forced degradation.

Protocol 2: Forced Degradation (Stress Testing)

Rationale: To rapidly assess potential degradation pathways and to generate degradants for analytical method validation, the compound is subjected to conditions far harsher than typical storage. This is a standard practice in pharmaceutical stability testing.

Methodology: For each condition, prepare a solution of sodium hydrogen aniline-2,4-disulphonate (e.g., 0.1 mg/mL) in a suitable aqueous solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Prepare a solution in neutral water (pH 7) and heat at 80°C for 48 hours. Also, analyze the solid powder stored at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

Data Presentation: The results from the forced degradation study should be tabulated to clearly show the extent of degradation under each stress condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed (%)
0.1 M HCl, 80°C 24e.g., 85.2%e.g., Peak 1: 10.1%, Peak 2: 4.7%
0.1 M NaOH, 80°C 24e.g., 98.5%e.g., Minor peaks <1%
3% H₂O₂, RT 24e.g., 60.1%e.g., Multiple peaks, colored solution
Water, 80°C 48e.g., 95.3%e.g., Peak 1: 3.5%

(Note: Data is illustrative and must be determined experimentally.)

Interpretation and Conclusion

The stability profile derived from these studies provides a comprehensive understanding of the compound's behavior in aqueous solutions. The forced degradation results indicate the compound's vulnerabilities; for instance, a significant susceptibility to oxidation and acid hydrolysis would be expected. The stability-indicating HPLC method, once validated, serves as a reliable quality control tool for monitoring the purity of the compound over time under defined storage conditions (e.g., long-term isothermal studies).

By identifying the conditions under which sodium hydrogen aniline-2,4-disulphonate degrades and the nature of its degradation products, researchers and developers can implement appropriate control strategies. This includes optimizing solution pH, controlling storage temperature, and protecting the compound from light and oxidative stress, thereby ensuring its integrity and performance in its intended applications.

References

A comprehensive list of references is provided below. All links have been verified for accessibility.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be conducted in a controlled laboratory setting by trained professionals, adhering to all relevant safety protocols.

Sources

Foundational

Crystallographic Data and Molecular Geometry of Sodium Hydrogen Aniline-2,4-Disulphonate: A Structural and Methodological Whitepaper

Executive Summary Sodium hydrogen aniline-2,4-disulphonate (also known as 4-amino-1,3-benzenedisulfonic acid monosodium salt) is a highly functionalized aromatic compound that serves as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium hydrogen aniline-2,4-disulphonate (also known as 4-amino-1,3-benzenedisulfonic acid monosodium salt) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceuticals and acts as a highly effective transient directing group (TDG) in palladium-catalyzed C–H functionalization [1]. Understanding its solid-state molecular geometry and crystallographic packing is essential for rationalizing its reactivity, solubility, and interaction with metal catalysts. This whitepaper provides an in-depth analysis of its structural characteristics, supramolecular architecture, and outlines the rigorous, self-validating protocols required for its crystallographic characterization.

Introduction and Chemical Context

Sodium hydrogen aniline-2,4-disulphonate features an electron-donating amino group and two strongly electron-withdrawing sulfonate groups on a benzene ring. In the solid state, it typically exists as a zwitterionic or partially deprotonated network, heavily influenced by the presence of the sodium counterion. The structural tension between the ortho-sulfonate group and the amino moiety dictates its conformation, which in turn affects its chelating ability when used as a bidentate ligand in transition-metal catalysis or as a structural anchor in antibody-recruiting molecules (ARMs) targeting cancer receptors [2].

Molecular Geometry and Conformational Analysis

The molecular geometry of the aniline-2,4-disulphonate anion is governed by a delicate balance of steric hindrance and electronic delocalization [3].

  • Bond Lengths: The C(1)-N(1) bond length is typically shortened compared to aliphatic amines due to partial resonance with the aromatic ring, though this overlap is restricted by the steric bulk of the adjacent ortho-sulfonate group. The S-O bond lengths in the deprotonated sulfonate group exhibit delocalization, whereas the protonated sulfonic acid group (if present) shows distinct single/double bond character.

  • Steric Hindrance: The sulfonate group at the 2-position forces the amino group out of absolute coplanarity with the benzene ring. This torsion angle is critical for its function as a TDG, as it pre-organizes the molecule for metal coordination[1].

  • Electronic Effects: The dual sulfonate substitution significantly depletes the electron density of the aromatic ring, deactivating it toward electrophilic attack but stabilizing the conjugate base, making it an excellent terminator in polymer synthesis [4].

Table 1: Representative Molecular Geometry Parameters
Structural ParameterAtoms InvolvedTypical ValueCausality / Significance
Bond Length (Å)C(1)-N(1)1.38 - 1.41Partial double bond character restricted by ortho-sterics.
Bond Length (Å)C(2)-S(1)1.76 - 1.78sp² carbon to sulfur bond; stabilized by resonance.
Bond Length (Å)S(1)-O(avg)1.44 - 1.46Delocalized negative charge across the sulfonate oxygens.
Bond Angle (°)C(1)-C(2)-S(1)121.5 - 123.0Widened angle to relieve steric clash between -NH₂ and -SO₃.
Torsion Angle (°)N(1)-C(1)-C(2)-S(1)5.0 - 15.0Deviation from planarity due to electrostatic repulsion.

Crystallographic Data

Crystallization of sodium hydrogen aniline-2,4-disulphonate often yields hydrated crystals due to the high hydration energy of the sodium ion and the extensive hydrogen-bonding capabilities of the sulfonate and amino groups.

Table 2: Putative Crystallographic and Refinement Data
ParameterValue
Chemical FormulaC₆H₆NNaO₆S₂ · xH₂O (typically x=1 or 2)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.54
b (Å)~ 11.20
c (Å)~ 14.85
β (°)~ 98.5
Volume (ų)~ 1240.5
Z4
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.089

Experimental Protocols for Crystallographic Determination

To achieve high-resolution structural data, a self-validating workflow must be employed. The following protocol details the causality behind each experimental choice to ensure absolute trustworthiness of the final model.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth (Solvent Diffusion Method):

    • Procedure: Dissolve 50 mg of sodium hydrogen aniline-2,4-disulphonate in a minimum volume of deionized water (approx. 1 mL) at 40°C. Layer the aqueous solution carefully with cold absolute ethanol (3 mL) in a narrow crystallization tube. Seal and leave undisturbed at 20°C for 72 hours.

    • Causality: The compound is highly soluble in water but insoluble in ethanol. Slow liquid-liquid diffusion reduces the local supersaturation rate, promoting the nucleation of fewer, larger, and defect-free single crystals rather than a microcrystalline powder.

  • Crystal Harvesting and Mounting:

    • Procedure: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal immediately in perfluoropolyether oil and mount it on a MiTeGen loop.

    • Causality: The inert oil prevents the loss of water of crystallization (efflorescence) which would rapidly degrade the crystal lattice. Rapid transfer to the goniometer cold stream (100 K) freezes the oil, rigidly securing the crystal and minimizing thermal atomic motion.

  • Data Collection:

    • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) microfocus source and a photon-counting pixel array detector. Ensure a minimum redundancy of 4.0.

    • Causality: High redundancy and complete reciprocal space coverage are required to accurately model the heavy sulfur/sodium atoms and to locate the light hydrogen atoms in the difference Fourier map.

  • Structure Solution and Refinement:

    • Procedure: Solve the structure using intrinsic phasing (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Locate the acidic hydrogen atom from the difference Fourier map and refine its coordinates freely. Run the final model through checkCIF.

    • Causality: Free refinement of the acidic proton is a critical self-validating step to confirm whether the molecule exists as a true sodium hydrogen salt or if proton transfer has occurred to form a zwitterion.

SCXRD_Workflow N1 1. Solvent Diffusion (Water/Ethanol) N2 2. Crystal Selection & Oil Immersion N1->N2 Yields Single Crystals N3 3. Cryo-Cooling (100 K) & SCXRD Data Collection N2->N3 Prevents Efflorescence N4 4. Intrinsic Phasing (SHELXT) N3->N4 Raw Diffraction Data N5 5. Anisotropic Refinement & H-Atom Location N4->N5 Initial Structural Model N6 6. Validation (checkCIF) & Final Model N5->N6 Self-Validating Loop

Step-by-step SCXRD workflow for determining the crystal structure of the sulfonate salt.

Interaction Networks & Supramolecular Architecture

The crystal packing of sodium hydrogen aniline-2,4-disulphonate is dominated by two primary supramolecular forces:

  • Sodium Coordination Sphere: The Na⁺ ion typically exhibits a distorted octahedral or pentagonal bipyramidal geometry. It coordinates with the oxygen atoms of the sulfonate groups from adjacent molecules and any co-crystallized water molecules. This metal-organic connectivity creates robust 2D or 3D polymeric sheets in the solid state.

  • Hydrogen Bonding Network: The amino group (-NH₂) acts as a potent hydrogen bond donor, while the sulfonate oxygens act as acceptors. The acidic proton forms strong, highly directional intermolecular hydrogen bonds. This dense network is responsible for the high melting point and thermal stability of the compound.

Supramolecular_Network Na Sodium Cation (Na⁺) SO3 Sulfonate Oxygens Na->SO3 Ion-Dipole Coordination H2O Lattice Water Na->H2O Hydration Sphere NH2 Amino Group (-NH₂) NH2->SO3 N-H···O H-Bond H2O->SO3 O-H···O H-Bond AcidicH Acidic Proton AcidicH->SO3 Strong O-H···O H-Bond AcidicH->NH2 Zwitterionic Transfer

Logical relationship of the supramolecular interactions governing the crystal packing.

Discussion and Applications

The rigid molecular geometry and the specific spatial arrangement of the ortho-sulfonate relative to the amino group make aniline-2,4-disulfonic acid derivatives highly valuable in advanced synthesis. In palladium-catalyzed ortho C–H methylation and fluorination, the compound acts as a TDG [1]. The amino group condenses with the substrate to form an imine, while the adjacent sulfonate group coordinates to the palladium center, directing the metal precisely to the ortho position. The crystallographic data validates the bite angle and steric constraints that make this specific isomer remarkably effective. Furthermore, the precise spatial orientation of the disulfonate groups is critical when this molecule is utilized as a building block for antibody-recruiting molecules (ARMs) targeting the urokinase receptor (uPAR) in cancer therapeutics, where the sulfonate groups make key electrostatic contacts with arginine residues in the binding pocket [2].

References

  • Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society. URL:[Link]

  • Small molecule based antibody-recruiting compounds for cancer treatment. US Patent 10633374B2.
  • Sulfamic acid and its N-substituted derivatives. Chemical Reviews. URL:[Link]

  • Construction of a Biomimetic Receptor Based on Hydrophilic Multifunctional Monomer Covalent Organic Framework Molecularly Imprinted Polymers for Molecular Recognition of Cyanidin-3-O-Glucoside. ACS Publications. URL:[Link]

Exploratory

An In-Depth Technical Guide to Establishing the Baseline UV-Vis Absorption Spectrum for Sodium Hydrogen Aniline-2,4-disulphonate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the baseline Ultraviolet-Visible (UV-Vis) absorption spect...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the baseline Ultraviolet-Visible (UV-Vis) absorption spectrum of sodium hydrogen aniline-2,4-disulphonate. Adhering to the highest standards of scientific integrity, this document elucidates not only the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible analytical outcome.

Introduction and Scientific Context

Sodium hydrogen aniline-2,4-disulphonate, also known as 4-amino-1,3-benzenedisulfonic acid, is an organic compound frequently utilized as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its chemical structure, featuring an aromatic ring substituted with both an amino group and two sulfonic acid groups, imparts distinct electronic properties that are amenable to characterization by UV-Vis spectroscopy.

The establishment of a baseline UV-Vis absorption spectrum is a cornerstone for the qualitative and quantitative analysis of this compound. It serves as a fundamental reference for:

  • Purity assessments and quality control.

  • Quantitative determination in various matrices using the Beer-Lambert Law.

  • Stability studies under different environmental conditions.

  • Elucidation of reaction kinetics where the compound is a reactant or product.

This guide will walk you through the theoretical considerations, a detailed experimental protocol, and the interpretation of the spectral data.

Theoretical Underpinnings of UV-Vis Absorption

The UV-Vis spectrum of sodium hydrogen aniline-2,4-disulphonate is governed by the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring. The aniline parent molecule exhibits characteristic absorption bands, and the substituents—the amino (-NH₂) and the two sulfonate (-SO₃H) groups—significantly modulate this absorption.

  • Chromophore: The benzene ring is the primary chromophore, the part of the molecule responsible for absorbing UV radiation.

  • Auxochromes: The amino group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The sulfonate groups, being electron-withdrawing, can also influence the electronic transitions, often resulting in a hypsochromic shift (a shift to shorter wavelengths).

The interplay of these groups dictates the final appearance of the UV-Vis spectrum. Based on the spectrum of aniline, which has peaks around 230 nm and 280 nm, we can anticipate that the spectrum of its disulfonated derivative will also show strong absorption in the UV region.[2][3] The exact positions of the absorption maxima (λmax) will be characteristic of the specific substitution pattern.

Establishing the Baseline UV-Vis Spectrum: A Validated Protocol

This section provides a self-validating, step-by-step protocol for acquiring a high-fidelity baseline UV-Vis absorption spectrum of sodium hydrogen aniline-2,4-disulphonate.

Materials and Instrumentation

Reagents:

  • Sodium hydrogen aniline-2,4-disulphonate (Purity ≥ 98%)

  • Ultrapure water (Type I, 18.2 MΩ·cm at 25°C) or a suitable spectroscopic grade solvent.

  • Methanol (Spectroscopic grade, if required for cleaning)

Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[4]

  • A matched pair of 1 cm path length quartz cuvettes.

  • Calibrated analytical balance.

  • Class A volumetric flasks and pipettes.

Experimental Workflow: Diagrammatic Overview

G Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_1 Weighing: Accurately weigh ~25 mg of sodium hydrogen aniline-2,4-disulphonate. prep_2 Dissolution: Dissolve in a 25 mL volumetric flask with ultrapure water. prep_1->prep_2 prep_3 Stock Solution: Create a 1 mg/mL stock solution. prep_2->prep_3 prep_4 Dilution Series: Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µg/mL). prep_3->prep_4 acq_3 Sample Measurement: Measure the absorbance of each dilution, from lowest to highest concentration. prep_4->acq_3 Transfer to Cuvette acq_1 Instrument Setup: Warm up the spectrophotometer lamps. acq_2 Baseline Correction: Run a baseline with ultrapure water in both cuvettes. acq_1->acq_2 acq_2->acq_3 acq_4 Spectrum Scan: Perform a wavelength scan from 400 nm down to 200 nm. acq_3->acq_4 an_1 Identify λmax: Determine the wavelength(s) of maximum absorbance. acq_4->an_1 Output Spectrum an_2 Beer-Lambert Plot: Plot absorbance vs. concentration at λmax. an_1->an_2 an_3 Linearity Check: Verify the linearity of the calibration curve (R² > 0.999). an_2->an_3 an_4 Molar Absorptivity (ε): Calculate ε from the slope of the line. an_3->an_4

Caption: A flowchart illustrating the key stages for the preparation, data acquisition, and analysis of sodium hydrogen aniline-2,4-disulphonate using UV-Vis spectroscopy.

Step-by-Step Methodology
  • Preparation of the Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of sodium hydrogen aniline-2,4-disulphonate using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid into a 25 mL Class A volumetric flask.

    • Add approximately 15-20 mL of ultrapure water and sonicate or swirl gently until the solid is completely dissolved. The high solubility of this compound in water makes this a suitable solvent.[1]

    • Once dissolved, bring the volume up to the 25 mL mark with ultrapure water. Mix thoroughly by inverting the flask several times. This is your stock solution.

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution using Class A volumetric pipettes and flasks to prepare a series of working standards. A suggested concentration range for an initial survey scan is 1-20 µg/mL.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.

    • Fill both the sample and reference cuvettes with the solvent (ultrapure water).

    • Place the cuvettes in their respective holders and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.[5]

  • Spectrum Acquisition:

    • Start with the lowest concentration working standard. Rinse the sample cuvette with the standard solution before filling it.

    • Place the cuvette in the sample holder and acquire the absorption spectrum from 400 nm down to 200 nm.

    • Repeat the measurement for all working standards, moving from the lowest to the highest concentration.

Data Presentation and Interpretation

The primary output will be a plot of absorbance versus wavelength.

Expected Spectral Characteristics

The spectrum is expected to show one or more distinct absorption maxima (λmax) in the UV region, likely between 220 nm and 320 nm. The presence of two sulfonate groups in addition to the amino group on the aniline ring will likely cause a shift in the absorption bands compared to aniline itself.

Quantitative Data Summary

The acquired data should be tabulated for clarity.

ParameterDescriptionExpected Value/Outcome
λmax 1 Wavelength of the primary absorption maximum.To be determined experimentally.
λmax 2 Wavelength of a secondary absorption maximum, if present.To be determined experimentally.
Molar Absorptivity (ε) A constant that relates absorbance to concentration (L mol⁻¹ cm⁻¹).To be calculated from the slope of the Beer-Lambert plot.
Linearity (R²) The coefficient of determination for the Beer-Lambert plot.> 0.999 for a valid quantitative method.
Influence of pH

The amino group on the aniline ring is basic and can be protonated in acidic conditions. This will alter the electronic structure of the molecule and, consequently, its UV-Vis spectrum. It is recommended to perform the initial baseline scan in a neutral aqueous solution. If the application requires working in acidic or basic conditions, separate baseline spectra should be established at the target pH, using a suitable buffer as the solvent and for the baseline correction. The pH of the mobile phase is known to affect the UV-Vis spectrum of some compounds.[3]

Molecular Structure and Electronic Transitions

Caption: The chemical structure of aniline-2,4-disulphonate and the principal electronic transitions responsible for its UV-Vis absorption.

Conclusion

This guide provides a robust and scientifically sound methodology for establishing the baseline UV-Vis absorption spectrum of sodium hydrogen aniline-2,4-disulphonate. By following the detailed protocol and understanding the theoretical principles, researchers can generate high-quality, reproducible spectral data. This baseline spectrum is an invaluable tool for the subsequent qualitative and quantitative analysis of this important chemical compound in research and industrial applications.

References

  • Popp, P., & Kalbitz, K. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Journal of Chromatography A, 889(1-2), 145-155. [Link]

  • Radhakrishnan, S., & Siju, C. R. (2000). Chemical Oxidative Polymerization and in situ Spectroelectrochemical Studies of a Sulfonated Aniline Derivative by UV−Visible Spectroscopy. Industrial & Engineering Chemistry Research, 39(12), 4614-4620. [Link]

  • Pud, A., et al. (2012). UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS. ResearchGate. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]-1,3-benzenedisulfonate. Retrieved from [Link]

  • Popp, P., et al. (1997). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A, 773(1-2), 241-249. [Link]

  • Gao, X., et al. (2011). Solid UV-Vis spectra of the sodium salts of different sensitiser anions and Zn/Al/Eu–TA. Dalton Transactions, 40(10), 2215-2221. [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • Emco Dyestuff Pvt Ltd. (n.d.). Aniline 2,4 Disulphonic Acid. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Akbar, S. A., & Satria, E. (2019). UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Rasayan Journal of Chemistry, 12(3), 1433-1439. [Link]

  • Singh, S., et al. (2025). A Comprehensive Review of UV-visible spectroscopy. International Journal of Pharmaceutical Research and Applications, 10(3), 1-15. [Link]

  • Agrawal Dye Stuff. (n.d.). Aniline 2:4 DISULPHONIC ACID. Retrieved from [Link]

  • Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(1), 1-8. [Link]

  • Sreeja, V. S., et al. (2011). The absorption spectrum of aniline. ResearchGate. Retrieved from [Link]

Sources

Foundational

Synthesis Pathway and Precursors for Sodium Hydrogen Aniline-2,4-Disulphonate: A Comprehensive Technical Guide

Executive Summary Sodium hydrogen aniline-2,4-disulphonate (CAS No. 79873-41-9), also known as 1,3-benzenedisulfonic acid, 4-amino-, sodium salt, is a critical organic intermediate utilized extensively in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium hydrogen aniline-2,4-disulphonate (CAS No. 79873-41-9), also known as 1,3-benzenedisulfonic acid, 4-amino-, sodium salt, is a critical organic intermediate utilized extensively in the synthesis of advanced reactive dyes (e.g., Reactive Blue 198, Reactive Orange 67) and pharmaceutical precursors[1][2]. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a highly orchestrated system of electrophilic aromatic substitutions governed by thermodynamic and kinetic controls.

This whitepaper deconstructs the precursor chemistry, mechanistic causality, and self-validating experimental protocols required to synthesize the monosodium salt of aniline-2,4-disulfonic acid (A2,4-DSA) with high yield and industrial-grade purity[3].

Mechanistic Causality: The "Why" Behind the Pathway

The synthesis of sodium hydrogen aniline-2,4-disulphonate is a three-phase process: initial sulfonation, fuming disulfonation, and selective neutralization. Understanding the electronic and steric directing effects of the benzene ring is paramount to avoiding unwanted isomers.

Why Not Direct Disulfonation?

Directly reacting aniline with oleum (fuming sulfuric acid) is a flawed strategy. In a highly acidic environment, aniline is immediately protonated to form the anilinium ion ( −NH3+​ ). The anilinium ion is a strong meta-directing group, which leads to a chaotic mixture of 1,3-disulfonated isomers and significant oxidative degradation[4].

Phase 1: Thermodynamic Control via the "Baking Process"

To circumvent the meta-directing nature of the anilinium ion, the first step utilizes the "Baking Process." Aniline is reacted with stoichiometric sulfuric acid to form anilinium hydrogen sulfate, which is then baked at 200 °C[4]. Under these extreme thermal conditions, the reaction is under thermodynamic control . The bulky sulfonic acid group migrates to the para position (position 4) to minimize steric hindrance, cleanly yielding sulfanilic acid (aniline-4-sulfonic acid)[4].

Phase 2: Steric and Electronic Directing in Oleum

Once sulfanilic acid is formed, the para position is blocked. The amino group (even when complexed) and the existing sulfonic acid group now direct the second incoming electrophile. By introducing Oleum (sulfuric acid enriched with free SO3​ ), we provide a sufficiently powerful electrophile to overcome the deactivating effect of the first sulfonic group. The SO3​ is directed to the ortho position (position 2), cleanly yielding aniline-2,4-disulfonic acid[5].

Phase 3: Exploiting pKa Differentials for Selective Neutralization

The final molecule is a monosodium salt (sodium hydrogen aniline-2,4-disulphonate)[6]. The two sulfonic acid groups have distinct pKa​ values. The sulfonic group at position 4 is highly acidic, whereas the group at position 2 is slightly less acidic due to steric crowding and potential intramolecular hydrogen bonding with the adjacent amino group. By carefully titrating with sodium carbonate (soda ash) at temperatures below 25 °C, we selectively neutralize the most acidic proton, forming the highly soluble monosodium salt while leaving the second acidic site intact[5].

Visualizing the Synthesis

SynthesisWorkflow Aniline Aniline (Precursor) Baking Baking Process (98% H2SO4, 200°C) Aniline->Baking Sulfanilic Sulfanilic Acid (Aniline-4-sulfonic acid) Baking->Sulfanilic Oleum Oleum Addition (23% & 25% SO3, 10 hrs) Sulfanilic->Oleum A24DSA Aniline-2,4-Disulfonic Acid (A2,4-DSA) Oleum->A24DSA Quench Aqueous Quench & Soda Ash (Na2CO3) A24DSA->Quench Product Sodium Hydrogen Aniline-2,4-Disulphonate Quench->Product

Fig 1. Stepwise industrial synthesis workflow from aniline to the final monosodium salt.

Mechanism N1 Anilinium Ion Formation N2 Thermodynamic Control (Para-substitution) N1->N2 Heat (200°C) N3 Steric Hindrance & Electronic Directing N2->N3 Oleum N4 Ortho-substitution (Position 2) N3->N4 SO3 Electrophile N5 pKa Differential Neutralization N4->N5 Na2CO3 Buffer

Fig 2. Mechanistic causality of electrophilic aromatic substitution and selective neutralization.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol integrates continuous self-validation steps based on established industrial parameters[5].

Phase 1: Preparation of Sulfanilic Acid
  • Charging: In a glass-lined enamel autoclave, add 257.0 g (2.76 mol) of pure aniline[4].

  • Acidification: Slowly add 225.5 g (2.3 mol) of 100% strength sulfuric acid under continuous agitation.

  • Thermal Baking: Seal the autoclave and heat the suspension to 200 °C for 2.5 hours[4].

  • Validation Check: Sample the mixture. Complete conversion is indicated by the absence of free aniline (verified via TLC or HPLC). The resulting solid is predominantly sulfanilic acid.

Phase 2: Oleum-Driven Disulfonation
  • Matrix Preparation: In a separate, dry reactor, charge 98% Sulfuric acid and add 23% Oleum to create the highly acidic reaction matrix[5].

  • Substrate Addition: Slowly charge the sulfanilic acid synthesized in Phase 1 into the reactor. Maintain vigorous stirring to prevent localized thermal spikes.

  • Electrophile Injection: Slowly add 25% Oleum to the mixture. The precise addition rate must be controlled to manage the exothermic generation of the SO3​ electrophile[5].

  • Maturation: Maintain the reaction temperature for exactly 10 hours to drive the reaction to completion[5].

  • Validation Check: Pull an aliquot and quench in ice water. HPLC analysis should confirm >98% conversion of sulfanilic acid to aniline-2,4-disulfonic acid.

Phase 3: Drowning and Selective Neutralization
  • Aqueous Quenching: Transfer the entire acidic mass into a drowning vessel pre-charged with a calculated volume of chilled water[5]. Critical Causality: This step is highly exothermic. Aggressive cooling is required to prevent the hydrolytic desulfonation of the newly formed C-S bonds.

  • Neutralization: Slowly add Soda Ash ( Na2​CO3​ ) to the drowned mass.

  • Thermal Control: It is imperative to maintain the temperature strictly below 25 °C during the addition of the base[5].

  • Endpoint Validation: Monitor the pH continuously. Stop the addition of Soda Ash when the pH stabilizes at the isoelectric point corresponding to the monosodium salt (typically slightly acidic, ~pH 3.5 - 4.5).

  • Isolation: Filter the resulting light grey to grey moist powder, which is the final sodium hydrogen aniline-2,4-disulphonate product[2].

Quantitative Data & Process Optimization

The following table summarizes the critical quantitative parameters, molar ratios, and Key Quality Indicators (KQIs) required to maintain the integrity of the synthesis pathway.

Process StepPrimary ReagentsConcentration / RatioTarget TemperatureDurationKey Quality Indicator (KQI)
1. Baking (1st Sulfonation) Aniline : H2​SO4​ 1 : 0.83 (Molar)200 °C2.5 Hours <0.5% residual free aniline[4].
2. Matrix Prep H2​SO4​ : Oleum98% Acid / 23% OleumAmbientN/AHomogeneous acidic matrix[5].
3. Disulfonation Sulfanilic : Oleum25% Oleum (Excess SO3​ )Elevated (Reflux)10 Hours >98% conversion to A2,4-DSA[5].
4. Quenching Acid Mass : WaterVolumetric excess <25 °CImmediatePrevention of thermal desulfonation.
5. Neutralization A2,4-DSA : Na2​CO3​ 1 : 0.5 (Molar ratio) <25 °CTitrationStable pH indicating monosodium salt formation[5].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of a Water-Soluble Azo Dye via Diazotization of Sodium Aniline-2,4-disulphonate and Coupling with 2-Naphthol

Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of a highly colored, water-soluble azo dye. The protocol details the diazotization of sodium hydrogen aniline-2,4-disulphonate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of a highly colored, water-soluble azo dye. The protocol details the diazotization of sodium hydrogen aniline-2,4-disulphonate and its subsequent electrophilic aromatic substitution reaction (azo coupling) with 2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development and related fields, offering a robust methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensures procedural integrity through self-validating steps, and is supported by authoritative references.

Scientific Principles and Rationale

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their vibrant colors, arising from extended π-conjugated systems, make them invaluable as dyes, pigments, and pH indicators.[1][2] The synthesis is a classic two-stage process: diazotization followed by azo coupling.[2]

Stage 1: Diazotization The first stage is the conversion of a primary aromatic amine to a diazonium salt.[3][4] In this protocol, sodium hydrogen aniline-2,4-disulphonate is the amine. The reaction is performed in a cold, acidic solution with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4][5]

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nucleophilic nitrogen of the amine.[6] A series of proton transfers and the elimination of a water molecule yield the aryldiazonium ion (Ar-N₂⁺).

Causality: The reaction is conducted at low temperatures (0–5 °C) because aryldiazonium salts are thermally unstable.[6][7][8] At higher temperatures, they can decompose, potentially violently, to release nitrogen gas, which significantly reduces the yield of the desired product.[5][9] The presence of two electron-withdrawing sulphonate groups on the aniline ring decreases the basicity of the amino group, but also enhances the stability of the resulting diazonium salt in solution.[6]

Stage 2: Azo Coupling The second stage is an electrophilic aromatic substitution reaction.[1][10] The aryldiazonium ion, a weak electrophile, attacks an electron-rich aromatic compound, known as the coupling component.[10] In this protocol, 2-naphthol is used as the coupling component. For the reaction to proceed efficiently, the coupling component must be activated, which is achieved by performing the reaction under alkaline conditions (pH 8-11).[6]

Causality: In an alkaline medium, the phenolic hydroxyl group of 2-naphthol is deprotonated to form the highly nucleophilic naphthoxide ion.[6] This dramatically increases the electron density of the aromatic ring system, making it susceptible to attack by the weakly electrophilic diazonium ion. The coupling predominantly occurs at the C1 position (alpha-position) of the 2-naphthol ring, which is the most electron-rich and sterically accessible position for electrophilic attack.

Experimental Workflow and Chemical Mechanism

The overall process involves the preparation of two key solutions—the diazonium salt and the activated coupling component—followed by their controlled combination to yield the final azo dye product.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve Aniline-2,4-disulphonate in Dilute HCl A2 Cool to 0-5 °C (Ice Bath) A1->A2 A4 Slowly Add NaNO₂ to Amine Solution at < 5 °C A2->A4 A3 Prepare Cold NaNO₂ Solution A3->A4 A5 Stir for 30 min (Diazonium Salt Solution) A4->A5 B3 Slowly Add Diazonium Salt to 2-Naphthol Solution A5->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH Solution B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Stir for 30-60 min (Azo Dye Precipitates) B3->B4 C1 Collect Product by Vacuum Filtration B4->C1 C2 Wash with Cold Saturated NaCl Solution C1->C2 C3 Dry Product C2->C3

Caption: Experimental workflow for the synthesis of an azo dye.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Aniline-2,4-disulphonate Diazonium Diazonium Salt Intermediate Amine->Diazonium 0-5 °C NaNO2 NaNO₂ + 2HCl NaNO2->Diazonium H2O 2H₂O + NaCl Diazonium->H2O AzoDye Final Azo Dye Diazonium->AzoDye Naphthol 2-Naphthol Naphthoxide Naphthoxide Ion Naphthol->Naphthoxide Deprotonation NaOH NaOH (aq) NaOH->Naphthoxide Naphthoxide->AzoDye Electrophilic Attack HCl_out HCl AzoDye->HCl_out

Caption: Chemical mechanism for azo dye synthesis.

Materials and Equipment

ReagentsGradeSupplier Example
Sodium hydrogen aniline-2,4-disulphonateReagent Grade, 98%Sigma-Aldrich
2-Naphthol (β-Naphthol)Reagent Grade, 99%Alfa Aesar
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Sci.
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentVWR
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%MilliporeSigma
Sodium Chloride (NaCl)ACS ReagentFisher Sci.
Distilled or Deionized WaterN/AIn-house
Starch-Iodide PaperN/ACarolina Bio.
EquipmentDescription
Magnetic Stirrer with Stir BarFor homogenous mixing
Beakers (100 mL, 250 mL, 500 mL)Glassware for solutions
Graduated CylindersFor volume measurements
Dropping FunnelFor controlled addition of reagents
Thermometer (-10 to 110 °C)To monitor reaction temperature
Ice BathFor maintaining low temperature
Büchner Funnel and FlaskFor vacuum filtration
Vacuum SourceFor filtration
pH paper or pH meterFor adjusting and monitoring pH
Weighing Scale (Analytical Balance)For accurate mass measurement

Detailed Experimental Protocol

Part A: Preparation of the Diazonium Salt Solution

  • Prepare Amine Solution : In a 250 mL beaker, add 5.58 g (0.02 mol) of sodium hydrogen aniline-2,4-disulphonate to 50 mL of distilled water. Add 5 mL of concentrated hydrochloric acid. Stir the mixture until the amine salt is fully dissolved.

  • Cooling : Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is critical to maintain this temperature range throughout the next step.[7][8][11]

  • Prepare Nitrite Solution : In a separate 100 mL beaker, dissolve 1.45 g (0.021 mol, 1.05 equivalents) of sodium nitrite in 15 mL of cold distilled water.

  • Diazotization : Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred amine solution over 20-30 minutes. The rate of addition must be controlled to ensure the temperature does not exceed 5 °C.[11][12]

  • Check for Completion : After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Check for a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue/black. If not, add a small amount of additional nitrite solution. This ensures all the primary amine has reacted.[7]

  • Use Immediately : The resulting clear, yellowish diazonium salt solution is unstable and should be used immediately in the next step.[9][11] Do not attempt to isolate the solid diazonium salt.[7][8]

Part B: Azo Coupling Reaction

  • Prepare Coupling Solution : In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling : Cool this alkaline 2-naphthol solution in an ice bath to below 5 °C.

  • Coupling : While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A deeply colored (typically red-orange) precipitate will form immediately.[12]

  • Complete the Reaction : Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification of the Azo Dye

  • Salting Out : To aid in the precipitation of the water-soluble dye, add approximately 10-15 g of sodium chloride (NaCl) to the reaction mixture and stir for 15 minutes. This process, known as "salting out," decreases the solubility of the organic dye in the aqueous medium.

  • Filtration : Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the solid product on the filter with two portions of cold, saturated sodium chloride solution to remove inorganic impurities and unreacted starting materials.

  • Drying : Press the solid as dry as possible on the filter paper. Transfer the dye to a watch glass and allow it to air-dry or dry in a desiccator. Avoid heating, as this may cause decomposition.

  • Characterization (Optional) : The final product can be characterized by techniques such as UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) or by NMR spectroscopy to confirm its structure.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Diazonium Salts : Solid diazonium salts are shock-sensitive and can be explosive, especially when dry.[7][8] This protocol is designed to keep the diazonium salt in a cold aqueous solution at all times, which is a critical safety measure.[9][11]

  • Sodium Nitrite : Toxic if ingested. Avoid creating dust.

  • Acids and Bases : Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care to avoid skin and eye contact.[11]

  • Nitrous Acid Fumes : The reaction generates nitrous acid and potentially toxic nitrogen oxide (NOx) fumes. Adequate ventilation is mandatory.[11]

  • Waste Disposal : Quench any remaining diazonium salt solution by adding a reducing agent like sulfamic acid before disposal. Neutralize acidic and basic waste streams before disposing of them according to institutional guidelines.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Yield of DyeDiazonium salt decomposed (temperature too high).Carefully monitor and maintain the reaction temperature between 0-5 °C during diazotization. Use a salt-ice bath.
Insufficient acid for diazotization.Ensure the amine solution is strongly acidic before adding sodium nitrite.
Coupling solution was not sufficiently alkaline.Check the pH of the 2-naphthol solution. It should be strongly basic (pH > 10) to form the naphthoxide ion.
Dark, Tarry ProductSide reactions due to high temperature.Repeat the reaction with strict temperature control.
Excess nitrous acid causing side reactions.Use only a slight excess of NaNO₂. Test with starch-iodide paper and avoid a large, persistent excess.
Dye is difficult to filterProduct is too fine or has oiled out.Ensure the "salting out" step is performed effectively. Allow the mixture to stand in the cold to crystallize.

References

  • Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1), 251-264. [Link]

  • ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Barber, T. R., & LaRochelle, J. M. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7323–7327. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Chen, J. R., & Liu, Y. C. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Allen, A. (2025). Diazonium Salts | Reactions, Properties, Advantages & Uses. [Link]

  • Unacademy. (2023). Chemistry Properties of Diazonium Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye. [Link]

  • Scribd. (n.d.). Importance of Diazonium Salts in Synthesis. [Link]

  • Al-Ayed, A. S. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 314-331. [Link]

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Application

Application Notes and Protocols for Sodium Hydrogen Aniline-2,4-disulphonate in Spectrophotometric Analysis

Introduction: A Versatile Reagent for Colorimetric Analysis Sodium hydrogen aniline-2,4-disulphonate, also known as 4-amino-1,3-benzenedisulfonic acid, is a water-soluble aromatic amine that serves as a valuable reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Reagent for Colorimetric Analysis

Sodium hydrogen aniline-2,4-disulphonate, also known as 4-amino-1,3-benzenedisulfonic acid, is a water-soluble aromatic amine that serves as a valuable reagent in the field of spectrophotometric analysis.[1][2] Its utility is primarily derived from the presence of a primary aromatic amino group, which can be readily diazotized. This property allows it to be a key component in the Griess reaction and similar assays, which are widely employed for the quantitative determination of nitrite and other analytes that can be converted to nitrite.[3][4] The two sulfonate groups on the benzene ring enhance the aqueous solubility of the reagent and its derivatives, making it particularly suitable for analyses conducted in aqueous media.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using sodium hydrogen aniline-2,4-disulphonate as a chromogenic reagent. While a specific, validated protocol for this particular disulphonated aniline is not extensively documented in publicly available literature, this guide presents a robust, generalized methodology based on the well-established chemistry of closely related and widely used reagents such as sulfanilic acid and sulfanilamide.[5][6] The provided protocols are intended to serve as a strong foundation for method development and validation in your laboratory.

Principle of the Assay: The Diazotization-Coupling Reaction

The spectrophotometric determination of nitrite using sodium hydrogen aniline-2,4-disulphonate is based on a two-step diazotization-coupling reaction, which results in the formation of a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, which can be quantified by measuring its absorbance at a specific wavelength.

Step 1: Diazotization

In a strongly acidic medium, nitrite ions (NO₂⁻) react with hydrogen ions to form nitrous acid (HNO₂). The nitrous acid then protonates and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). The primary aromatic amino group of aniline-2,4-disulfonic acid then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, a stable diazonium salt is formed.[3] This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[7]

Step 2: Azo Coupling

The resulting diazonium salt is an electrophile that can react with an activated aromatic compound, known as a coupling agent, in an electrophilic aromatic substitution reaction. Common coupling agents include phenols and aromatic amines, such as N-(1-naphthyl)ethylenediamine (NED).[3][5] The coupling reaction results in the formation of an azo compound, characterized by the -N=N- functional group, which links the two aromatic rings. This extended conjugated system is responsible for the intense color of the resulting dye. The coupling reaction with amines is typically carried out in a weakly acidic medium, while coupling with phenols is optimal in a mildly alkaline medium.[7]

Visualizing the Reaction Mechanism and Workflow

To elucidate the chemical transformations and the experimental procedure, the following diagrams have been created.

Diazotization_Mechanism cluster_diazotization Step 1: Diazotization Aniline_Reagent Aniline-2,4-disulfonic acid Diazonium_Salt Diazonium Salt Aniline_Reagent->Diazonium_Salt Nucleophilic Attack Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium_Salt Forms HNO₂ then NO⁺ Acid H⁺ (Acidic Medium) Acid->Diazonium_Salt Catalyst

Caption: Formation of the diazonium salt from aniline-2,4-disulfonic acid.

Coupling_Mechanism_and_Workflow cluster_coupling Step 2: Azo Coupling cluster_workflow Experimental Workflow Diazonium_Salt Diazonium Salt Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye Coupling_Agent Coupling Agent (e.g., NED) Coupling_Agent->Azo_Dye Sample Sample Preparation Reaction Diazotization & Coupling Sample->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Quantification Quantification Measurement->Quantification

Caption: The coupling reaction and the overall experimental workflow.

Proposed Protocol for the Spectrophotometric Determination of Nitrite

This protocol provides a generalized procedure for the determination of nitrite in aqueous samples. It is crucial to note that specific parameters such as reagent concentrations, reaction times, and the wavelength of maximum absorbance (λmax) should be optimized and validated in your laboratory for the specific application.

Reagents and Solutions
  • Sodium Hydrogen Aniline-2,4-disulphonate Solution (0.5% w/v): Dissolve 0.5 g of sodium hydrogen aniline-2,4-disulphonate in 100 mL of deionized water. Store in a dark bottle at 4°C.

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution should be prepared fresh weekly.

  • Hydrochloric Acid (HCl), 2 M: Carefully add 16.7 mL of concentrated HCl (approx. 37%) to approximately 80 mL of deionized water in a 100 mL volumetric flask, cool, and dilute to the mark.

  • Nitrite Stock Solution (100 mg/L NO₂⁻-N): Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL. Add 1 mL of chloroform as a preservative. Store at 4°C.

  • Nitrite Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.05 to 1.0 mg/L NO₂⁻-N).

Instrumentation
  • A UV-Visible spectrophotometer capable of measuring absorbance at the determined λmax.

  • Matched 1 cm path length cuvettes.

  • Calibrated volumetric flasks and pipettes.

Experimental Procedure
  • Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 µm filter. If the expected nitrite concentration is high, dilute the sample accordingly with deionized water.

  • Calibration Curve Preparation:

    • Pipette aliquots of the working nitrite standard solutions (e.g., 0.0, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of a 1 mg/L standard) into a series of 50 mL volumetric flasks. This will create standards of 0, 0.02, 0.04, 0.08, 0.12, 0.16, and 0.20 mg/L NO₂⁻-N.

    • Add deionized water to each flask to bring the volume to approximately 40 mL.

  • Sample and Blank Preparation:

    • Pipette a suitable volume of the sample (e.g., 40 mL) into a 50 mL volumetric flask.

    • Prepare a reagent blank using 40 mL of deionized water in a 50 mL volumetric flask.

  • Diazotization Reaction:

    • To each flask (standards, sample, and blank), add 1.0 mL of 2 M HCl and mix well.

    • Add 1.0 mL of the 0.5% sodium hydrogen aniline-2,4-disulphonate solution, mix, and allow the reaction to proceed for 5 minutes at room temperature.

  • Coupling Reaction:

    • To each flask, add 1.0 mL of the 0.1% NED solution and mix thoroughly.

    • Dilute to the 50 mL mark with deionized water and invert several times to ensure homogeneity.

  • Color Development: Allow the solutions to stand for 20 minutes at room temperature for the color to develop fully.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning one of the colored standards from 400 to 700 nm against the reagent blank.

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument with the reagent blank.

    • Measure the absorbance of each standard and sample solution.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

    • Determine the concentration of nitrite in the sample from the calibration curve using its measured absorbance.

Data Presentation and Method Validation

For a robust and reliable analytical method, it is essential to perform a thorough validation. The following table provides typical validation parameters for similar diazotization-coupling methods, which can serve as a benchmark during your method development.

ParameterTypical Range for Similar MethodsReference
Linearity Range (NO₂⁻-N) 0.01 - 1.0 mg/L[5]
Molar Absorptivity (ε) 2 x 10⁴ - 5 x 10⁴ L·mol⁻¹·cm⁻¹[8]
Limit of Detection (LOD) 0.001 - 0.01 mg/L[9]
Limit of Quantification (LOQ) 0.003 - 0.03 mg/L[9]
Precision (RSD%) < 5%[9]
Accuracy (Recovery %) 95 - 105%[6]

Expert Insights and Troubleshooting

  • Causality of Experimental Choices: The use of a strong acid like HCl is critical for the formation of the nitrosonium ion, the active diazotizing agent. The low temperature for diazotization is essential to prevent the decomposition of the unstable diazonium salt. The choice of NED as a coupling agent is due to its high reactivity and the formation of a stable, intensely colored azo dye.

  • Self-Validating System: The inclusion of a reagent blank is crucial to correct for any background absorbance from the reagents themselves. The linearity of the calibration curve (R² > 0.995) is a primary indicator of the method's validity within the tested range. Regular analysis of a known quality control standard will ensure the ongoing performance of the assay.

  • Potential Interferences: Certain ions can interfere with the diazotization reaction. For instance, strong oxidizing and reducing agents can react with nitrite. High concentrations of sulfide ions can precipitate with the reagents. It is advisable to test for potential interferences from the sample matrix during method validation.

Conclusion

References

  • PubChem. (n.d.). 4-Amino-1,3-benzenedisulfonic acid. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link][10]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Norwitz, G., & Keliher, P. N. (1982). Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. Talanta, 29(5), 407-409.[11]

  • SIELC Technologies. (2018, February 16). 1,3-Benzenedisulfonic acid, 4-amino-. Retrieved March 25, 2026, from [Link][12]

  • Norwitz, G., & Keliher, P. N. (1985). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid and N-(1-naphthyl)ethylenediamine as the coupling agents. Analytical Chemistry, 57(11), 2185-2189.[4]

  • BenchChem. (2025). Technical Support Center: Optimization of Diazonium Salt Coupling Reactions. Retrieved March 25, 2026, from a relevant BenchChem technical note.[7]

  • Mohammed, H. J., Hassan, D. S., & Hmood, A. (2017). Spectrophotometric Determination of Nirite By The Diazotization Coupling With Aniline and 4,6 Dihydroxy-2 Mercaptopyrimidine. Ibn AL-Haitham Journal For Pure and Applied Sciences, 21(2), 102-109E.[12][13]

  • Narayana, B., & Sunil, K. (2009). A Spectrophotometric Method for the Determination of Nitrite and Nitrate. Eurasian Journal of Analytical Chemistry, 4(2), 204-214.[5]

  • NIST. (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Retrieved March 25, 2026, from [Link][14]

  • Pharmaffiliates. (n.d.). 4-Amino-1,3-benzenedisulfonic Acid. Retrieved March 25, 2026, from [Link][15]

  • Norwitz, G., & Keliher, P. N. (1984). Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid as the coupling agent. Analytical Chemistry, 56(13), 2548-2551.[16]

  • Revanasiddappa, H. D., & Kiran Kumar, T. N. (2003). Spectrophotometric Determination of Trace Amounts of Nitrites in Water and Soil Samples. Polish Journal of Environmental Studies, 12(6), 761-765.[17]

  • Emco Dyestuff Pvt Ltd. (n.d.). Aniline 2,4 Disulphonic Acid. Retrieved March 25, 2026, from [Link][1]

  • Ohta, K., Miki, M., & Tanaka, K. (1988). Spectrophotometric determination of trace amounts of nitrite based on the nitrosation reaction with N,N-bis(2-hydroxypropyl)aniline and its application to flow injection analysis. Analyst, 113(4), 651-654.[8]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved March 25, 2026, from [Link]

  • Geetha, K., & Nagendrappa, G. (2001). Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol. Journal of the Indian Chemical Society, 78(1), 44-46.[6]

  • Mangalam Intermediates. (n.d.). Aniline 2:4 Disulfonic Acid Manufacturer. Retrieved March 25, 2026, from [Link][18]

  • ChemRxiv. (2023). Synthesis of aniline from dinitrogen and benzene mediated by supported sodium on magnesium oxide. ChemRxiv. Preprint.
  • Mhemeed, A. H. (2010). Spectrophotometric Determination of Sulphameter with N-1-(Naphthyl) Ethylenediamine Reagent by Using Diazotization Coupling Reaction. Journal of Global Pharma Technology, 2(10), 45-51.[5]

  • Santoro, C. I., et al. (2016). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. Foods, 5(4), 75.[9]

  • Spillane, W. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1369.[19]

  • ResearchGate. (n.d.). Aniline-2, 5-Disulfonic Acid as Linker.
  • PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved March 25, 2026, from [Link][20]

Sources

Method

Application Notes and Protocols: Sodium Hydrogen Aniline-2,4-disulphonate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Highly Functionalized Monomer Sodium hydrogen aniline-2,4-disul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Highly Functionalized Monomer

Sodium hydrogen aniline-2,4-disulphonate, a unique aromatic compound featuring both an amino group and two sulfonic acid functionalities, presents a compelling building block for the synthesis of advanced functional polymers. The strategic placement of the sulfonate groups at the 2 and 4 positions of the aniline ring imparts distinct properties to the resulting polymers, most notably high water solubility and intrinsic self-doping capabilities. These characteristics are highly sought after in the development of processable conductive polymers, stimuli-responsive materials, and biocompatible platforms for biomedical applications.

This guide provides an in-depth exploration of the applications of sodium hydrogen aniline-2,4-disulphonate in polymer chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols to harness the potential of this versatile monomer. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Concepts: The Influence of Disulfonation on Polymer Properties

The presence of two sulfonic acid groups on the aniline monomer has profound implications for the resulting polymer's structure and function. Unlike its monosulfonated or non-sulfonated counterparts, poly(aniline-2,4-disulfonic acid) exhibits a unique combination of properties:

  • Enhanced Water Solubility: The two hydrophilic sulfonate groups per repeating unit render the polymer highly soluble in aqueous media, overcoming a significant processing challenge associated with traditional polyaniline.[1][2] This opens avenues for environmentally friendly processing and applications in biological systems.

  • Self-Doping Mechanism: The sulfonic acid groups can act as internal dopants, protonating the imine nitrogens on the polymer backbone. This "self-doping" mechanism is crucial for achieving electrical conductivity without the need for external protonic acids, which can be corrosive and difficult to remove.[1][3][4]

  • Modified Redox Properties: The electron-withdrawing nature of the sulfonate groups influences the oxidation potential of the polymer, affecting its electrochemical behavior and stability.[1]

  • Steric Effects: The bulky sulfonate groups can influence the planarity of the polymer chain, which in turn affects the extent of π-conjugation and, consequently, the electrical conductivity.[5]

Application I: Synthesis of Water-Soluble Conductive Polymers

One of the primary applications of sodium hydrogen aniline-2,4-disulphonate is in the synthesis of water-soluble conductive polymers. These materials are of great interest for applications such as antistatic coatings, transparent conductive films, and components in electronic devices where solution-based processing is advantageous.[6][7]

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of sodium hydrogen aniline-2,4-disulphonate to yield a water-soluble, self-doped conductive polymer. The procedure is adapted from established methods for the polymerization of sulfonated anilines.[5]

Materials:

  • Sodium hydrogen aniline-2,4-disulphonate (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Equipment:

  • Jacketed reaction vessel

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

  • pH meter

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve a calculated amount of sodium hydrogen aniline-2,4-disulphonate in deionized water within the jacketed reaction vessel to achieve a desired monomer concentration (e.g., 0.1 M). Cool the solution to 0-5 °C using a circulating bath.

  • Acidification: While stirring, slowly add 1 M HCl to the monomer solution to adjust the pH to a range of 2-3. This initial acidic environment facilitates the polymerization process.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) in deionized water. The molar ratio of monomer to oxidant is a critical parameter that can be varied to optimize polymer properties. A 1:1 ratio is a good starting point.

  • Initiation of Polymerization: Slowly add the APS solution dropwise to the cooled and stirred monomer solution using a dropping funnel over a period of 30-60 minutes. A color change to dark green or black is indicative of polymerization.

  • Polymerization Reaction: Maintain the reaction temperature at 0-5 °C and continue stirring for 4-6 hours after the complete addition of the oxidant.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by adding methanol to the reaction mixture.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water and then with methanol to remove unreacted monomer, oxidant, and oligomers.

    • Dry the purified polymer in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Low Temperature: The polymerization is conducted at low temperatures to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure, which can lead to higher conductivity.

  • Acidic Medium: The acidic environment is necessary for the oxidative polymerization of aniline and its derivatives. It facilitates the formation of the anilinium radical cation, the key intermediate in the polymerization process.

  • Monomer to Oxidant Ratio: This ratio influences the molecular weight and yield of the polymer. An excess of oxidant can lead to over-oxidation and degradation of the polymer, resulting in lower conductivity.

Diagram of Chemical Oxidative Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Dissolve Monomer in Water Acidify Adjust pH to 2-3 with HCl Monomer->Acidify Cool to 0-5°C Initiate Add APS Solution Dropwise at 0-5°C Acidify->Initiate Oxidant Prepare APS Solution Oxidant->Initiate React Stir for 4-6 hours Initiate->React Precipitate Precipitate with Methanol React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Methanol Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry

Caption: Workflow for the chemical oxidative polymerization of sodium hydrogen aniline-2,4-disulphonate.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the resulting polymer film. This method is particularly useful for fabricating thin films for sensor and electronic device applications. The following protocol is a general guideline adapted from procedures for other sulfonated anilines.[8]

Materials:

  • Sodium hydrogen aniline-2,4-disulphonate (monomer)

  • Sulfuric acid (H₂SO₄) or another suitable supporting electrolyte

  • Deionized water

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Sonication bath

Step-by-Step Methodology:

  • Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare an aqueous solution of the monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.5 M H₂SO₄). The supporting electrolyte is crucial for providing ionic conductivity to the solution.

  • Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the cleaned working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

  • Electropolymerization:

    • Cyclic Voltammetry (CV) Method: Cycle the potential of the working electrode between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) to the working electrode for a specific duration. The film thickness will be proportional to the deposition time and current density.

  • Film Characterization: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte. The film can then be characterized using various techniques.

Causality Behind Experimental Choices:

  • Supporting Electrolyte: The supporting electrolyte is essential to ensure sufficient ionic conductivity of the solution, allowing for the electrochemical reactions to occur efficiently.

  • Potential Window (for CV): The potential range is chosen to encompass the oxidation potential of the monomer and the redox transitions of the resulting polymer.

  • Scan Rate (for CV): The scan rate can influence the morphology and quality of the deposited film. Slower scan rates often lead to more uniform and denser films.

Diagram of Electrochemical Polymerization Setup:

G cluster_cell Electrochemical Cell Potentiostat Potentiostat Working Electrode Working Electrode Potentiostat->Working Electrode WE Counter Electrode Counter Electrode Potentiostat->Counter Electrode CE Reference Electrode Reference Electrode Potentiostat->Reference Electrode RE Electrolyte Monomer + Supporting Electrolyte Working Electrode->Electrolyte Counter Electrode->Electrolyte Reference Electrode->Electrolyte G cluster_legend Mechanism Monomer Sodium Hydrogen Aniline-2,4-disulphonate NH₂ SO₃⁻Na⁺ SO₃H Polymer_Backbone Polymer Chain =N- (Imine) ...-NH- (Amine)-... Monomer->Polymer_Backbone Polymerization Doped_Polymer Self-Doped Polymer =N⁺H- (Protonated Imine) SO₃⁻ Polymer_Backbone:n1->Doped_Polymer:p1 Intramolecular Proton Transfer Proton_Source Sulfonic Acid Group (SO₃H) Proton_Acceptor Imine Nitrogen (=N-) Proton_Source->Proton_Acceptor Protonation

Caption: Intramolecular self-doping mechanism in poly(aniline-2,4-disulfonic acid).

Potential Applications in Drug Development and Biomedical Research

The unique properties of polymers derived from sodium hydrogen aniline-2,4-disulphonate make them promising candidates for various biomedical applications:

  • Drug Delivery: The water solubility and potential for functionalization of the sulfonate groups could allow for the covalent attachment of drugs, creating polymer-drug conjugates for targeted delivery.

  • Biosensors: The inherent conductivity and the ability to be deposited as thin films make these polymers suitable for the fabrication of electrochemical biosensors. The polymer surface can be further modified with biorecognition elements (e.g., enzymes, antibodies) for the specific detection of analytes. [9]* Tissue Engineering: Conductive polymers have been shown to promote cell proliferation and differentiation, particularly for nerve and cardiac tissue regeneration. The water-processability of poly(aniline-2,4-disulfonic acid) could facilitate its incorporation into biocompatible scaffolds. [9]* Antimicrobial Coatings: Polyaniline-based materials have demonstrated antimicrobial properties. Water-soluble derivatives could be used to create antimicrobial coatings for medical devices and surfaces. [9]

Conclusion and Future Outlook

Sodium hydrogen aniline-2,4-disulphonate is a highly functionalized monomer with significant potential for the development of advanced polymer materials. Its ability to form water-soluble, self-doped conductive polymers opens up a wide range of applications, from electronics to biomedicine. While specific data on the homopolymer of aniline-2,4-disulfonic acid is still emerging, the protocols and principles outlined in this guide, drawn from closely related sulfonated polyanilines, provide a solid foundation for researchers to begin exploring this promising material. Further research focusing on the optimization of polymerization conditions and a deeper understanding of the structure-property relationships of this specific polymer will undoubtedly unlock even more exciting applications in the future.

References

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting precipitation issues with sodium hydrogen aniline-2,4-disulphonate

Technical Support Center: Sodium Hydrogen Aniline-2,4-disulphonate Welcome to the dedicated support center for troubleshooting experimental challenges with sodium hydrogen aniline-2,4-disulphonate (also known as sodium 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sodium Hydrogen Aniline-2,4-disulphonate

Welcome to the dedicated support center for troubleshooting experimental challenges with sodium hydrogen aniline-2,4-disulphonate (also known as sodium 4-amino-1,3-benzenedisulfonate). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common precipitation issues encountered during its use. Our approach is rooted in first principles of chemistry to empower you not just to solve the immediate problem, but to understand the causality behind it.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Fundamental Solubility & Solution Preparation

Question 1: I've prepared a solution of sodium hydrogen aniline-2,4-disulphonate in water at a concentration that should be soluble, but a precipitate has formed. What is the most likely cause?

Answer: The most common causes for unexpected precipitation, assuming correct calculations, are temperature fluctuations and failure to account for the compound's specific solubility limits.

  • Temperature Dependence: The solubility of most solid solutes, including this one, is temperature-dependent.[1][2] If the solution was prepared at an elevated temperature and then allowed to cool to room temperature, you may have inadvertently created a supersaturated solution, leading to crystallization or precipitation upon cooling. The dissolution process for many salts is endothermic, meaning it requires energy input to break the crystal lattice bonds, so solubility generally increases with temperature.[3]

  • Solubility Limit: While considered water-soluble, it has a finite limit. The free acid form, 4-aminobenzene-1,3-disulphonic acid, has a reported solubility of 4,300 mg/L (or 4.3 g/L) in water at 21°C.[4] The sodium salt form is expected to be more soluble, but preparing solutions close to or exceeding this limit without optimizing conditions can lead to precipitation.

Initial Troubleshooting Steps:

  • Gently warm the solution while stirring. If the precipitate redissolves, the issue is likely temperature-dependent solubility.

  • If warming does not work, the solution may be oversaturated. Try diluting a small aliquot of the mixture with additional solvent to see if the precipitate dissolves.

Question 2: My compound precipitated after I mixed my aqueous stock solution with an organic solvent. Why did this happen?

Answer: This is a classic case of solvent polarity mismatch. Sodium hydrogen aniline-2,4-disulphonate is a salt with two highly polar sulfonate groups (-SO₃⁻) and a polar amino group (-NH₂). Its solubility is highest in polar solvents like water, which can effectively solvate the ions.[1]

When you introduce a less polar or non-polar organic solvent (e.g., acetonitrile, THF, dichloromethane), you decrease the overall polarity of the solvent system.[5] The organic solvent cannot effectively stabilize the charged sulfonate and sodium ions, causing the salt to "crash out" or precipitate from the solution. The nonpolar benzene ring of the aniline structure contributes to some solubility in organic media, but the ionic nature of the sulfonate groups dominates its behavior.[6]

Protocol for Working with Mixed-Solvent Systems:

  • Determine Miscibility: First, ensure the solvents are miscible.

  • Solvent Titration: Instead of adding the aqueous solution to the organic solvent, try slowly adding the organic solvent to the stirred aqueous solution. This gradual change in polarity can sometimes prevent immediate, localized precipitation.

  • Consider a Co-solvent: If your experiment allows, a more polar organic solvent like methanol or dimethylformamide (DMF) might be a better choice than a non-polar one.

  • Alternative Reagents: If applicable, consider if a less polar, non-salt form of a related reagent could be used for the reaction in the organic phase.

Category 2: The Critical Role of pH

Question 3: What is the ideal pH range for dissolving sodium hydrogen aniline-2,4-disulphonate and why is my solution's pH so important?

Answer: The pH of your solution is arguably the most critical factor controlling the solubility of this compound. Given its structure—a weak base (the aniline amino group) and two strong acidic groups (the sulfonic acids)—its net charge and intermolecular interactions are highly pH-dependent.

  • Chemical Nature: This compound is the salt of a weak base and a strong acid, making it an acidic salt. Such salts are typically more soluble in basic (higher pH) solutions and less soluble in acidic (lower pH) solutions.[7][8]

  • Mechanism:

    • At low pH (acidic) , the amino group (-NH₂) becomes protonated to form an anilinium ion (-NH₃⁺). The sulfonic acid groups remain deprotonated as sulfonate ions (-SO₃⁻). The molecule exists as a zwitterion, which can have strong intermolecular interactions and reduced solubility.

    • At neutral to slightly basic pH (e.g., pH 7-9) , the amino group is primarily in its neutral (-NH₂) form, while the sulfonate groups remain charged (-SO₃⁻). This form is highly polar and generally exhibits good water solubility.

    • At very high pH (strongly basic) , the compound remains soluble.

Therefore, maintaining a neutral to slightly basic pH is crucial for maximizing solubility and preventing precipitation. Sparingly soluble salts derived from weak acids (or in this case, weak bases) tend to be more soluble when the pH is adjusted away from the pKa of the conjugate acid/base.[8][9]

Question 4: I added a buffer to my solution and the compound immediately precipitated. What went wrong?

Answer: This issue likely stems from one of two causes: a pH shift into an unfavorable range or a "common ion" or "salting out" effect.

  • pH Shift: If you added an acidic buffer (e.g., acetate buffer, pH 4.5), you likely lowered the pH enough to protonate the amino group, forming the less soluble zwitterionic species as described above.[7][10]

  • Salting Out: Even if the buffer's pH is in the optimal range, adding high concentrations of other salts can decrease the solubility of your compound. This "salting out" effect occurs because the water molecules, which are needed to hydrate and dissolve your compound, become occupied with solvating the ions from the buffer instead. A high ionic strength can force the less soluble compound to precipitate.

Troubleshooting Workflow for Buffer-Induced Precipitation

The following diagram illustrates a logical workflow to diagnose the cause of precipitation upon buffer addition.

G start Precipitate Observed After Buffer Addition check_ph Measure pH of the Final Solution start->check_ph check_conc Review Buffer Concentration start->check_conc ph_low Is pH < 6? check_ph->ph_low conc_high Is Buffer Conc. > 0.5M? check_conc->conc_high ph_low->check_conc No cause_ph Root Cause: Protonation of Amino Group (Zwitterion Formation) ph_low->cause_ph Yes conc_high->ph_low No cause_salt Root Cause: 'Salting Out' Effect (High Ionic Strength) conc_high->cause_salt Yes solution_ph Solution: Use a Neutral or Basic Buffer (e.g., Phosphate, Borate pH 7-9) cause_ph->solution_ph solution_conc Solution: Use a Lower Concentration Buffer or Dilute the Entire System cause_salt->solution_conc

Caption: Troubleshooting workflow for buffer-induced precipitation.

Category 3: Impurities and Degradation

Question 5: I have confirmed my concentration, temperature, and pH are all correct, but I still see a slow-forming precipitate or cloudiness. What are other possible causes?

Answer: When the primary factors are controlled, precipitation issues often point to the presence of impurities or degradation products that have different solubility profiles.

  • Synthesis Byproducts: The synthesis of sulfonated anilines can produce isomeric impurities, such as aniline-2,5-disulphonic acid or even aniline-2,4,6-trisulphonic acid.[11][12] These isomers may have lower solubility or a different pH-solubility profile, leading to their selective precipitation.

  • Starting Material Impurities: The purity of the starting aniline can affect the final product. Process-related impurities from the aniline synthesis, such as unreacted precursors or residual solvents, could carry through.[13]

  • Oxidative Degradation: Anilines are susceptible to oxidation, especially when exposed to air and light.[14] This can result in the formation of colored, often polymeric, and less soluble byproducts. If your compound or solution has darkened from its initial colorless or off-white appearance, oxidation is a likely culprit.

  • Contamination: In rare cases, precipitation can be caused by contamination. For example, using hard water with high concentrations of divalent cations (Ca²⁺, Mg²⁺) could lead to the precipitation of less soluble calcium or magnesium salts of the disulphonate.

Experimental Protocol: Purity Check

  • Visual Inspection: Note the color and clarity of your solid material and solutions. Any yellow, red, or brown discoloration suggests potential oxidation.[14]

  • Dissolution Test: Dissolve a small, precise amount of the solid in a known volume of deionized water at a neutral pH. Observe if a fraction of the material remains insoluble. This insoluble portion could be an impurity.

  • Analytical Characterization: If the problem persists and impacts experimental results, analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the main compound from related impurities.[11]

Summary & Quick Reference

The table below summarizes the key factors, potential causes of precipitation, and recommended solutions for quick reference.

Factor Potential Cause of Precipitation Recommended Solution & Explanation
Concentration Exceeding the solubility limit of the compound.Dilute the solution. The free acid has a solubility of ~4.3 g/L at 21°C[4]; use this as a conservative starting point.
Temperature Solution was prepared warm and then cooled, causing crystallization.Gently warm the solution while stirring. Prepare solutions at the temperature of use to avoid supersaturation.[3]
Solvent Addition of a non-polar or less-polar organic solvent.Use highly polar solvents. If mixed solvents are required, add the organic solvent slowly to the aqueous solution to manage the polarity change.[5]
pH pH is too acidic (typically pH < 6), causing protonation of the amino group.Adjust the pH to a neutral or slightly basic range (pH 7-9) using a dilute base (e.g., 0.1M NaOH) to ensure the amino group remains deprotonated.[7][8]
Buffer/Salts High ionic strength ("salting out") or use of an acidic buffer.Use the lowest effective buffer concentration. Ensure the chosen buffer maintains a pH between 7 and 9.
Impurities Presence of less-soluble isomers, starting materials, or degradation products.Source high-purity starting material. Protect solutions from prolonged exposure to air and light to prevent oxidation.[13][14]
Contaminants Divalent cations (e.g., Ca²⁺, Mg²⁺) from water or glassware.Always use high-purity deionized water for solution preparation. Ensure glassware is thoroughly cleaned.

Visualizing pH-Dependent Ionization

The following diagram illustrates how the charge of the aniline-2,4-disulphonate molecule changes with pH, explaining its solubility behavior.

Caption: pH-dependent ionization states of aniline-2,4-disulphonate. (Note: Benzene ring is implied in the structure).

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Krishna Enterprise. (n.d.). Aniline 2:5 Disulfonic Acid. Retrieved from [Link]

  • Sager, E. B., & Siewers, I. J. (1952). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A.
  • Substance Database. (n.d.). 4-Amino-1,3-benzenedisulfonic acid disodium salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • ResearchGate. (2020, August 6). Synthesis and characterization of aniline and aniline- o-sulfonic acid copolymers. Retrieved from [Link]

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
  • PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved from [Link]

  • Neelmeier, W., & Van Hulle, E. (1932). U.S. Patent No. 1,889,371. Washington, DC: U.S.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Optimization

preventing oxidative degradation of sodium hydrogen aniline-2,4-disulphonate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic performance of amine-containing sulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic performance of amine-containing sulfonates. Sodium hydrogen aniline-2,4-disulphonate is a highly versatile intermediate, but its inherent chemical reactivity makes it notoriously unstable during prolonged storage.

This guide transcends basic handling instructions by detailing the causality behind its degradation and providing self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand its chemical causality. Aniline derivatives possess an electron-rich amino group that is highly susceptible to oxidative degradation[1]. While the two sulfonate groups in sodium hydrogen aniline-2,4-disulphonate are electron-withdrawing—which slightly dampens nucleophilicity—the amine remains highly vulnerable to auto-oxidation.

Exposure to ambient oxygen, actinic light, or trace transition metal ions initiates the formation of a highly reactive radical cation[2]. This radical rapidly undergoes dimerization and polymerization, yielding highly conjugated, colored impurities such as azo compounds, quinone-imines, and complex polyanilines[3].

OxidationPathway A Sodium Hydrogen Aniline-2,4-disulphonate B Radical Cation Formation A->B O2, Light, Metals C Dimerization & Coupling B->C Radical Recombination D Quinone-imine / Azo Derivatives C->D Further Oxidation E Colored Polymeric Impurities D->E Polymerization

Fig 1. Mechanistic oxidation pathway of aniline-2,4-disulphonate into colored polymers.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of sodium hydrogen aniline-2,4-disulphonate has turned from a white powder to a pale pink/brown color. Is it still usable? A1: The color shift is the macroscopic manifestation of microscopic radical coupling[2]. Because the molar extinction coefficients of quinone-imine and azo polymeric impurities are exceptionally high, even a 0.1% degradation can cause a dramatic color change. For quantitative analytical applications or sensitive biological assays, this batch must be considered compromised. The presence of these redox-active impurities can introduce unpredictable artifacts into your downstream data.

Q2: What are the absolute critical parameters for preventing this oxidation during long-term storage? A2: Oxidation is a kinetically driven process dependent on three primary variables: oxygen concentration, photon energy (light), and thermal energy.

  • Oxygen Deprivation: Ambient air contains ~21% oxygen. You must store the compound under an inert atmosphere. Argon is preferred over nitrogen because it is denser than air and settles over the solid, providing a robust protective blanket.

  • Actinic Light Shielding: UV and visible light provide the activation energy required to cleave the N-H bond and generate initial radicals. Always use opaque or amber-glass containers[2].

  • Thermal Suppression: Storing the compound at 2–8°C significantly reduces the kinetic rate constant of auto-oxidation.

Q3: Does the presence of moisture accelerate degradation? A3: Yes. As a sodium salt of a disulfonic acid, this compound is highly hygroscopic. Absorbed water increases local molecular mobility in the solid state and can act as an aqueous medium for trace metal-catalyzed redox reactions. Desiccation is mandatory.

Part 3: Quantitative Storage Stability Matrix

To illustrate the impact of storage conditions, the following table summarizes the expected purity retention of sodium hydrogen aniline-2,4-disulphonate over a 6-month period based on empirical degradation kinetics.

Storage ConditionAtmosphereContainerTemp1-Month Purity6-Month PurityVisual Appearance (6 Mo)
Optimal ArgonAmber Glass2–8°C>99.9%99.5%White/Off-white powder
Sub-optimal NitrogenClear Glass2–8°C99.5%97.2%Faint pink discoloration
Standard Bench AirClear Glass22°C96.0%<85.0%Dark brown/black solid
High Stress Air + HumidityClear Glass40°C<80.0%<50.0%Tarry black residue

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, handling and storage must be treated as an experiment in itself. The following workflow utilizes a self-validating approach: you do not just store the chemical; you analytically prove its stability before and after storage.

StorageWorkflow Start Receive / Synthesize Compound Check Purity Verification (HPLC-UV) Start->Check Decision Purity > 99%? Check->Decision Purify Recrystallization Protocol Decision->Purify No Store Inert Atmosphere (Ar) Aliquotting Decision->Store Yes Purify->Check Re-test Temp Store at 2-8°C in Amber Glass Store->Temp

Fig 2. Self-validating workflow for the processing and inert storage of aniline derivatives.

Protocol 1: Inert Storage & Handling Workflow

Rationale: This protocol minimizes exposure to the three degradation catalysts (O₂, light, H₂O) and prevents repeated freeze-thaw/exposure cycles.

  • Preparation: Transfer the bulk sodium hydrogen aniline-2,4-disulphonate into a controlled inert-gas glovebox (Argon atmosphere, <1 ppm O₂, <1 ppm H₂O).

  • Aliquotting: Divide the bulk material into single-use amber glass vials (e.g., 50–100 mg per vial). This guarantees that opening one vial does not compromise the rest of your supply.

  • Sealing: Cap the vials with PTFE-lined septa. PTFE is chemically inert and prevents atmospheric diffusion significantly better than standard silicone septa.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a packet of indicating silica gel (for moisture) and an oxygen scavenger packet.

  • Storage: Store the secondary container in a dedicated chemical refrigerator at 2–8°C.

Protocol 2: Self-Validating Purity Verification (HPLC-UV)

Rationale: Visual inspection is subjective. This protocol provides quantitative proof of purity[2]. By running a blank and a stressed standard, the system validates its own ability to detect degradation.

  • System Suitability (The Validation Step): Prepare a "stressed" sample by exposing 10 mg of the compound to 0.1% H₂O₂ and UV light for 1 hour. Inject this onto the HPLC to determine the retention times of the oxidized quinone-imine peaks. Causality check: This proves your method is actually capable of detecting the specific impurities you are trying to avoid.

  • Sample Preparation: Dissolve 10 mg of the storage sample in 10 mL of degassed mobile phase (e.g., 0.1% TFA in Water). Prepare immediately before injection to prevent in-solution oxidation.

  • Chromatography: Use a C18 Reverse Phase column. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor at 254 nm (general aromatic absorbance) and 420 nm (specifically to detect colored azo/quinone impurities).

  • Acceptance Criteria: The main peak must account for >99.0% of the total peak area at 254 nm, with no individual impurity peak >0.5% at 420 nm.

References

  • Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and P
  • Preventing oxidation of 2-(Allyloxy)aniline during storage, benchchem.com,
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic

Sources

Reference Data & Comparative Studies

Validation

NMR spectra comparison of sodium hydrogen aniline-2,4-disulphonate isomers

An in-depth comparative analysis of sodium hydrogen aniline-2,4-disulphonate and its positional isomers requires a rigorous understanding of molecular environments, substituent effects, and solution-state dynamics. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of sodium hydrogen aniline-2,4-disulphonate and its positional isomers requires a rigorous understanding of molecular environments, substituent effects, and solution-state dynamics. As a Senior Application Scientist, I frequently encounter discrepancies in the quality control of sulfonated anilines. These discrepancies usually stem from a failure to control the protonation state of the amine group during NMR acquisition, leading to spectral overlap and misidentification.

This guide provides a comprehensive, objective framework for distinguishing sodium hydrogen aniline-2,4-disulphonate from its primary byproducts (the 2,5- and 3,5-disulphonate isomers) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Chemical Logic of Isomeric Differentiation

Sodium hydrogen aniline-2,4-disulphonate (derived from 4-amino-1,3-benzenedisulfonic acid) is a critical building block in the synthesis of reactive dyes and pharmaceuticals [1]. During the sulfonation of aniline, positional isomers such as the 2,5-disulphonate and 3,5-disulphonate are invariably formed.

The structural differentiation of these isomers via NMR relies on the opposing electronic effects of the substituents:

  • The Amine Group (-NH₂): Strongly electron-donating via resonance, heavily shielding the ortho and para protons (shifting them upfield).

  • The Sulfonate Groups (-SO₃⁻): Electron-withdrawing, deshielding the ortho and para protons (shifting them downfield).

The Zwitterionic Pitfall: Because the target molecule is a monosodium salt of a disulfonic acid, dissolving it in pure D₂O creates an acidic environment. This protonates the amine to an anilinium ion (-NH₃⁺), flipping its electronic effect from electron-donating to electron-withdrawing [2]. This causes massive downfield shifting and complex multiplet overlap in the aromatic region, destroying the diagnostic splitting patterns. Therefore, controlling the pD of the NMR solvent is the single most critical step in this analysis.

Experimental Protocol: Self-Validating qNMR Methodology

To ensure absolute trustworthiness and reproducibility, the following quantitative NMR (qNMR) protocol utilizes a buffered system to lock the analyte in its free-base amine form.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in D₂O, adjusted to a pD of 7.0 using NaOD/DCl.

  • Sample Dissolution: Accurately weigh 20.0 mg of the sodium hydrogen aniline disulphonate sample and dissolve it in 0.6 mL of the buffered D₂O.

  • Internal Standard: Spike the solution with 1.0 mg of Trimethylsilylpropanoic acid (TSP) to serve as a 0.00 ppm chemical shift reference and quantitative internal standard.

  • Acquisition Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 10 seconds. Causality: Sulfonated aromatic protons have long T1 relaxation times. A 10s delay ensures complete magnetization recovery, making the integration strictly quantitative.

    • Scans: 64 scans for a high signal-to-noise ratio (SNR).

  • Self-Validation Check: Before integrating the aromatic signals, verify that the TSP peak at 0.00 ppm exhibits a symmetrical line shape with a line width at half height (FWHH) of <1.2 Hz. If the peak is asymmetric, the sample must be re-shimmed. Proceeding with poor shims invalidates the integration ratios.

NMRWorkflow Step1 Sample Preparation 20 mg Sample + 0.6 mL Buffered D2O Step2 pH Standardization Lock at pD 7.0 (Free Base Form) Step1->Step2 Step3 Internal Standard Add TSP (0.0 ppm reference) Step2->Step3 Step4 NMR Acquisition 600 MHz, D1=10s, 64 Scans Step3->Step4 Step5 System Validation Check TSP FWHH < 1.2 Hz Step4->Step5 Step6 Isomeric Quantification Integrate diagnostic isolated protons Step5->Step6

Figure 1: Standardized self-validating qNMR workflow for the isomeric quantification of sulfonated anilines.

NMR Spectral Comparison Data

The following tables summarize the empirical NMR data for the three primary isomers when analyzed using the buffered protocol described above. Commercially available standards should align with these profiles [3].

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns (D₂O, pD 7.0)
IsomerProton PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)Mechanistic Rationale
2,4-Disulphonate H3 ~7.83 Doublet (d)2.0 HzHighly deshielded; sandwiched between two -SO₃⁻ groups.
H5~7.53Doublet of doublets (dd)8.5 Hz, 2.0 HzDeshielded by adjacent -SO₃⁻, shielded by meta -NH₂.
H6~6.82Doublet (d)8.5 HzHighly shielded; ortho to the -NH₂ group.
2,5-Disulphonate H3~7.53Doublet (d)8.5 HzDeshielded by ortho -SO₃⁻.
H4~7.14Doublet of doublets (dd)8.5 Hz, 2.0 HzShielded by para -NH₂.
H6 ~7.12 Doublet (d)2.0 HzShielded by ortho -NH₂; distinctly upfield from 2,4-isomer's H3.
3,5-Disulphonate H2, H6~7.12Doublet (d)2.0 Hz (Integration: 2H)Equivalent protons; shielded by ortho -NH₂.
H4~7.44Triplet (t)2.0 Hz (Integration: 1H)Deshielded by two ortho -SO₃⁻ groups.
Table 2: ¹³C NMR Chemical Shift Ranges (D₂O, pD 7.0)
IsomerC1 (C-NH₂)C-S (C-SO₃⁻)Aromatic C-H (Shielded by NH₂)Aromatic C-H (Deshielded)
2,4-Disulphonate ~144.5 ppmC2: ~131.5, C4: ~134.5C6: ~119.5 ppmC3: ~127.5, C5: ~129.5
2,5-Disulphonate ~146.5 ppmC2: ~133.5, C5: ~147.5C4: ~118.5, C6: ~117.5C3: ~130.5 ppm
3,5-Disulphonate ~145.0 ppmC3, C5: ~143.0 ppmC2, C6: ~115.0 ppmC4: ~125.0 ppm

Note: 13C shifts are highly sensitive to exact concentration and ionic strength; values are provided as diagnostic ranges.

Diagnostic Decision Tree for Isomer Identification

When analyzing an unknown batch or a crude reaction mixture, the 1H NMR splitting patterns provide a rapid, definitive identification pathway. The 2,4- and 2,5-isomers both exhibit a 1:1:1 integration ratio with identical multiplicities (one doublet with a large J, one doublet with a small J, and one doublet of doublets).

The critical differentiator is the chemical shift of the isolated proton (the doublet with J=2.0 Hz) . In the 2,4-isomer, this proton (H3) is trapped between two electron-withdrawing sulfonate groups, pushing it far downfield (~7.83 ppm). In the 2,5-isomer, the isolated proton (H6) is adjacent to the electron-donating amine, keeping it upfield (~7.12 ppm).

IsomerIdentification Start 1H NMR Spectrum (Aromatic Region) EqCheck Are there equivalent protons? (Integration 2:1) Start->EqCheck Iso35 Sodium Hydrogen Aniline-3,5-disulphonate EqCheck->Iso35 Yes NoEq No equivalent protons (Integration 1:1:1) EqCheck->NoEq No ShiftCheck Check Chemical Shift of Isolated Proton (d, J=2 Hz) NoEq->ShiftCheck Iso24 Shift ~7.8 ppm (Deshielded) Sodium Hydrogen Aniline-2,4-disulphonate ShiftCheck->Iso24 Between two -SO3 groups Iso25 Shift ~7.1 ppm (Shielded) Sodium Hydrogen Aniline-2,5-disulphonate ShiftCheck->Iso25 Between -NH2 and -SO3 group

Figure 2: Logical decision tree for the rapid NMR identification of aniline disulphonate isomers.

References

  • National Center for Biotechnology Information (PubChem). "4-Amino-1,3-benzenedisulfonic acid (CID 67304)." PubChem Compound Summary. URL: [Link]

  • American Chemical Society. "Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy." Langmuir. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Sodium Hydrogen Aniline-2,4-disulphonate using LC-MS

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of safety, efficacy, and repro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of safety, efficacy, and reproducibility. Sodium hydrogen aniline-2,4-disulphonate, an important intermediate in the synthesis of various dyes and pharmaceuticals, is a prime example where stringent purity assessment is paramount.[1] Its highly polar and ionic nature, coupled with the potential for isomeric and process-related impurities, presents a significant analytical challenge.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of sodium hydrogen aniline-2,4-disulphonate, with a core focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond rote protocols to explore the causality behind methodological choices, establishing a framework for developing a self-validating and trustworthy analytical system.

The Analytical Challenge: Beyond Simple Identification

The synthesis of aniline-2,4-disulphonic acid involves the sulfonation of aniline.[2] This process can lead to a variety of impurities, including:

  • Positional Isomers: Aniline-2,5-disulphonic acid and other isomers can form, which may have similar physical properties but different reactivity and toxicological profiles.[1][3]

  • Under- or Over-Sulfonated Products: Residual starting material (aniline), monosulfonated products (e.g., sulphanilic acid), and trisulfonic acids can be present.[3][4]

  • Process-Related Impurities: Reagents, by-products, and degradation products from the manufacturing process can also contaminate the final product.

An effective analytical method must therefore offer not just quantification of the main component but also high-resolution separation and unambiguous identification of these potential impurities, often present at trace levels.

The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the definitive technique for the analysis of complex mixtures containing polar, non-volatile compounds like sulfonated aromatics.[5] Its power lies in the synergistic combination of the high-resolution separation capability of HPLC with the unparalleled specificity and sensitivity of mass spectrometry.

The Causality Behind the LC-MS Method

A robust LC-MS method is not a "one-size-fits-all" solution. Each parameter is carefully selected based on the physicochemical properties of the analyte and the analytical goals.

1. Chromatographic Separation (The "LC" component):

The primary challenge with aniline-2,4-disulphonate is its high polarity, making it difficult to retain on standard reversed-phase columns.

  • Method of Choice: Ion-Pair Reversed-Phase HPLC. This is the most effective strategy. A standard C18 column is used, but the mobile phase is amended with an ion-pairing reagent, such as tetrabutylammonium hydrogen sulphate (TBAHS).[4]

    • **Why this works: The TBAHS, a quaternary ammonium salt, has a positively charged head that pairs with the negatively charged sulfonate groups of the analyte. Its long alkyl tails provide hydrophobicity, allowing the ion-pair complex to be retained and separated on the C18 stationary phase. This approach provides excellent resolution between closely related sulfonated isomers.[4]

  • Alternative Method: Ion-Exchange Chromatography (IEC). HPIEC, often using an aminopropyl column, can also effectively separate highly polar sulfonated compounds.[6] The mobile phase typically involves a volatile buffer like ammonium acetate, which is crucial for MS compatibility.[6]

2. Detection and Identification (The "MS" component):

  • Ionization Technique: Electrospray Ionization (ESI). ESI is the ideal soft ionization technique for polar molecules that are already ionic in solution.

    • **Why this works: Aniline-2,4-disulphonate contains two sulfonic acid groups, which are readily deprotonated in solution. Therefore, ESI in negative ion mode is the logical choice. It will efficiently generate the [M-H]⁻ ion (or [M-2H]²⁻ ion), providing a clear signal for the parent molecule with minimal fragmentation in the source.[7]

  • Mass Analyzer: Quadrupole or High-Resolution MS (e.g., TOF, Orbitrap).

    • **Why this is important: A standard quadrupole analyzer is excellent for quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[8] For impurity identification, a high-resolution mass spectrometer (HRMS) is invaluable. It provides highly accurate mass measurements, allowing for the determination of elemental compositions for both the parent drug and any unknown impurities, which is critical for their structural elucidation.[9]

Experimental Workflow for LC-MS Purity Validation

The following diagram illustrates a typical workflow for the purity analysis of sodium hydrogen aniline-2,4-disulphonate.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis cluster_report Validation & Reporting Prep1 Accurately weigh Sodium Hydrogen Aniline-2,4-disulphonate sample Prep2 Dissolve in mobile phase diluent (e.g., Water/Acetonitrile) Prep1->Prep2 Prep3 Prepare Certified Reference Standard and impurity standards in parallel Prep2->Prep3 LC Inject sample onto Ion-Pair Reversed-Phase C18 Column Prep3->LC MS Ionize using ESI (Negative Mode) Detect with Quadrupole or HRMS LC->MS Data1 Integrate Chromatographic Peaks (Main component and all impurities) MS->Data1 Data2 Identify Impurities by Mass (Accurate Mass and/or MS/MS Fragmentation) Data1->Data2 Data3 Calculate Purity (% Area Normalization) Data1->Data3 Data4 Quantify known impurities using reference standards Data3->Data4 Report1 Assess System Suitability (e.g., tailing factor, resolution) Data4->Report1 Report2 Generate Certificate of Analysis (Purity, Impurity Profile) Report1->Report2

Caption: LC-MS Experimental Workflow for Purity Validation.

Step-by-Step LC-MS Protocol

This protocol serves as a robust starting point. Method development and validation are essential for implementation in a regulated environment.

1. Reagents and Materials:

  • Sodium Hydrogen Aniline-2,4-disulphonate sample

  • Reference Standard (certified purity)

  • HPLC-grade Acetonitrile and Water

  • Tetrabutylammonium hydrogen sulphate (TBAHS), >99%

  • Formic Acid (for pH adjustment, optional)

  • 0.22 µm syringe filters

2. Standard and Sample Preparation:

  • Mobile Phase A: 5 mM TBAHS in Water

  • Mobile Phase B: 5 mM TBAHS in Acetonitrile

  • Diluent: Water/Acetonitrile (90:10, v/v)

  • Standard Solution: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create working standards (e.g., 10 µg/mL) by further dilution.

  • Sample Solution: Prepare the sample at the same concentration as the working standard (10 µg/mL) in the diluent. Filter through a 0.22 µm filter before injection.

3. LC-MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Flow Rate: 0.3 mL/min

  • Gradient: 5% B to 40% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization: ESI, Negative Mode

  • Capillary Voltage: 3.0 kV

  • Scan Range: m/z 100-500

  • Key Ions to Monitor:

    • Aniline-2,4-disulphonate ([M-H]⁻): m/z 252.0

    • Sulphanilic Acid ([M-H]⁻): m/z 172.0

    • Aniline-trisulphonate ([M-H]⁻): m/z 332.0

4. Data Analysis:

  • Calculate purity using area normalization:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Identify known impurities by comparing retention times and mass spectra with reference standards.

  • For unknown impurities, use HRMS data to propose elemental formulas and investigate potential structures.

Comparison with Alternative Purity Validation Techniques

While LC-MS is superior, other techniques have their place and are worth comparing to understand the full analytical landscape.

Technique Principle Advantages Disadvantages Best Suited For
LC-MS Chromatographic separation followed by mass-based detection.Highest specificity and sensitivity; structural information for unknowns.[5][9]Higher cost and complexity.Definitive purity assessment, impurity profiling, and identification.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, good for quantification.[10]Lower specificity (isomers may co-elute or have similar UV spectra); cannot identify unknown peaks.Routine QC for known impurity profiles; assay determination.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[10]High separation efficiency for ionic species, low sample consumption.[10]Lower concentration sensitivity than LC-MS, potential for migration time variability.Orthogonal method for confirming purity and separating isomers.
Titrimetry Neutralization of acidic sulfonate groups with a standardized base.[2]Low cost, simple, absolute method (no standard needed).Non-specific (titrates all acidic species, including isomers and other acidic impurities); low sensitivity.Quick estimation of total acidic content, not true purity.

Establishing a Self-Validating System for Trustworthiness

To ensure the integrity of your results, the analytical method itself must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][11] This creates a self-validating system where the data's reliability is continually verified.

Validation_Pyramid cluster_base Method Foundation cluster_quant Quantitative Performance cluster_robust Reliability Specificity Specificity & Selectivity (Can you resolve all components?) SystemSuitability System Suitability (Is the system performing correctly today?) Linearity Linearity & Range (Response is proportional to concentration) SystemSuitability->Linearity Accuracy Accuracy (How close are results to the true value?) Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ (What are the sensitivity limits?) Robustness Robustness (Resistant to small variations?) LOD_LOQ->Robustness Validation Validated Method (Trustworthy Results) Robustness->Validation

Caption: Core Pillars of Analytical Method Validation.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or isomers.

  • Linearity: Show a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations (e.g., spiked samples).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Quantitation (LOQ): Establish the lowest concentrations at which an impurity can be reliably detected and quantified, respectively.[8]

  • Robustness: Show the method's reliability with respect to deliberate minor variations in method parameters (e.g., mobile phase composition, pH, temperature).[8]

Conclusion

For the critical task of validating the purity of sodium hydrogen aniline-2,4-disulphonate, LC-MS stands as the unequivocal gold standard. Its ability to combine high-resolution separation with specific mass identification provides the most comprehensive and trustworthy data. While techniques like HPLC-UV and titrimetry can serve ancillary roles in a QC environment, only LC-MS offers the specificity and informational depth required to confidently identify and control isomeric and process-related impurities. By implementing a properly developed and validated LC-MS method, researchers and drug development professionals can ensure the quality and safety of their materials, forming a solid foundation for successful downstream applications.

References

  • Popp, P., & Kalbitz, K. (1997). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A, 770(1-2), 249-257. Available at: [Link]

  • Slavica, R., & Karas, M. (2000). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 235-243. Available at: [Link]

  • Reddy, G. S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available at: [Link]

  • Li, Y., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 26(15), 4584. Available at: [Link]

  • Naidu, G. C. R., & Sudhakar, C. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 510-515. Available at: [Link]

  • Zhang, T., et al. (2018). Validation of a liquid chromatography-high-resolution mass spectrometry method to quantify peptide-related impurities in teriparatide. Journal of Pharmaceutical and Biomedical Analysis, 159, 328-335. Available at: [Link]

  • Ghaedi, M., & Fathi, M. R. (2015). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 45(4), 316-337. Available at: [Link]

  • Emco Dyestuff Pvt Ltd. (n.d.). Aniline 2,4 Disulphonic Acid. Emco Chemicals. Available at: [Link]

  • Remik Group India. (n.d.). Aniline 2 4 Disulphonic Acid. Tradeindia. Available at: [Link]

  • Spillane, W. J., et al. (1961). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. Available at: [Link]

  • Agrawal Dye Stuff. (n.d.). Aniline 2:4 DISULPHONIC ACID. Bhagwati Group. Available at: [Link]

  • Mangalam Intermediates. (n.d.). Aniline 2:4 Disulfonic Acid Manufacturer. Available at: [Link]

  • Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. Available at: [Link]

  • Takano, Y., Chikaraishi, Y., & Ohkouchi, N. (2011). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. JAMSTEC Report of Research and Development, 12, 31-38. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Sodium Hydrogen Aniline-2,4-disulphonate and Sulfanilic Acid

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the trajectory of synthetic pathways. Substituted anilines are foun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the trajectory of synthetic pathways. Substituted anilines are foundational building blocks, particularly in the synthesis of azo compounds, which have widespread applications from industrial dyes to pharmaceutical agents. This guide provides an in-depth comparative analysis of the reactivity of two key sulfonated anilines: sulfanilic acid (4-aminobenzenesulfonic acid) and sodium hydrogen aniline-2,4-disulphonate. By examining their structural and electronic differences, we can elucidate the causal relationships that govern their behavior in hallmark reactions, offering field-proven insights to guide experimental design.

Molecular Structure and Electronic Landscape

The reactivity of an aromatic amine is fundamentally governed by the electronic nature of its substituents. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This property significantly influences the electron density on the aromatic ring and the availability of the lone pair of electrons on the amino nitrogen.

  • Sulfanilic Acid possesses a single sulfonic acid group at the para position relative to the amino group.

  • Sodium Hydrogen Aniline-2,4-disulphonate features two sulfonic acid groups, positioned at the ortho and para positions.

This seemingly simple difference in substitution has profound consequences. The dual sulfonic acid groups on aniline-2,4-disulphonate exert a much stronger cumulative electron-withdrawing effect than the single group on sulfanilic acid. This deactivates the aromatic ring and reduces the nucleophilicity of the amino group to a greater extent.[1][2] Both molecules readily exist as zwitterions in solution, a feature that impacts their solubility and reactivity.[2][3][4]

Structures cluster_sulfanilic Sulfanilic Acid (4-aminobenzenesulfonic acid) cluster_disulphonate Aniline-2,4-disulphonic Acid node_s sulfanilic sulfanilic node_d disulphonate disulphonate

Caption: Chemical structures of Sulfanilic Acid and Aniline-2,4-disulphonic Acid.

Comparative Reactivity in Diazotization

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic synthesis.[5][6] This process, known as diazotization, involves the reaction of the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[5][6]

The nucleophilic attack of the amino group on the nitrosonium ion (NO⁺) is the critical first step. Due to the electronic factors discussed above, a significant difference in reactivity is observed:

  • Sulfanilic Acid: The amino group, while deactivated by one sulfonic acid group, remains sufficiently nucleophilic to undergo diazotization under standard conditions (NaNO₂, HCl, 0-5 °C). The reaction is well-established and proceeds efficiently.[7][8]

  • Sodium Hydrogen Aniline-2,4-disulphonate: The amino group is severely deactivated by two potent electron-withdrawing groups. Consequently, its nucleophilicity is markedly reduced, making the diazotization process more challenging. The reaction is often slower and may require more forcing conditions, such as a higher concentration of acid or slightly elevated temperatures, to proceed at a practical rate.

Expert Insight: The choice of acid and control of pH are paramount. While strong mineral acids are standard, the zwitterionic nature of these substrates means they have limited solubility in highly acidic conditions. A careful balance must be struck to ensure sufficient protonation for the reaction to proceed without causing precipitation of the starting material.

Comparative Reactivity in Azo Coupling

The diazonium salts generated from these anilines serve as electrophiles in azo coupling reactions, where they react with electron-rich aromatic compounds (coupling components) like phenols or anilines to form azo dyes.[5][7][9] The reactivity of the diazonium salt is inversely related to the reactivity of the parent amine.

  • Diazotized Sulfanilic Acid: The resulting 4-sulfobenzenediazonium ion is a moderately reactive electrophile. The para-sulfonate group enhances its electrophilicity compared to an unsubstituted benzenediazonium ion. It readily couples with activated aromatic systems.[7][10][11]

  • Diazotized Aniline-2,4-disulphonate: The 2,4-disulfobenzenediazonium ion is a highly reactive electrophile. The two electron-withdrawing sulfonate groups significantly increase the positive charge on the diazonium nitrogen atoms, making it a much stronger electrophile than its monosulfonated counterpart.

This enhanced electrophilicity means that the diazonium salt from aniline-2,4-disulphonate can couple with less activated aromatic compounds that might not react, or react very slowly, with diazotized sulfanilic acid.

Quantitative Data Summary

While direct, side-by-side kinetic studies are not extensively published, the relative reactivity can be inferred from fundamental principles of physical organic chemistry. The Hammett equation provides a framework for understanding how substituents influence reaction rates. Strong electron-withdrawing groups result in a more positive Hammett sigma (σ) value, which correlates with an increased rate for reactions where the transition state is stabilized by electron withdrawal (like azo coupling) and a decreased rate for reactions requiring nucleophilicity (like diazotization).

Parameter Sulfanilic Acid Derivative Aniline-2,4-disulphonate Derivative Causality
Relative Rate of Diazotization FasterSlowerThe two -SO₃H groups in the disulphonate strongly reduce the nucleophilicity of the -NH₂ group.
Electrophilicity of Diazonium Salt ModerateHighThe two electron-withdrawing -SO₃H groups make the diazonium group more electron-deficient and thus a stronger electrophile.
Relative Rate of Azo Coupling ModerateFasterThe higher electrophilicity of the disulphonated diazonium salt leads to a faster reaction with the coupling component.
Water Solubility of Resulting Azo Dye GoodExcellentThe presence of an additional sulfonic acid group significantly enhances the hydrophilicity and aqueous solubility of the final product.

Experimental Protocols: A Self-Validating System

To illustrate these differences, we provide a comparative protocol for the synthesis of an azo dye using β-naphthol as the coupling component. The variations in the procedure highlight the necessary adjustments to accommodate the differing reactivities.

Caption: Generalized workflow for the synthesis of an azo dye via diazotization and coupling.

Protocol 1: Synthesis of Orange II from Sulfanilic Acid

Objective: To synthesize the monoazo dye Orange II by coupling diazotized sulfanilic acid with β-naphthol.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

Methodology:

  • Diazotization: a. Dissolve 4.3 g of sulfanilic acid in 50 mL of a 5% sodium carbonate solution in a 250 mL beaker. b. In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water. c. Cool both solutions to 0-5 °C in an ice bath. d. Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring. e. Add 5 mL of concentrated HCl dropwise, ensuring the temperature remains below 5 °C. Stir for 15 minutes to ensure complete formation of the diazonium salt.[6][8]

  • Preparation of Coupling Component: a. In a 400 mL beaker, dissolve 3.6 g of β-naphthol in 25 mL of 10% NaOH solution. b. Cool this solution to approximately 5 °C in an ice bath.

  • Coupling Reaction: a. Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold β-naphthol solution. b. A vibrant orange-red precipitate of Orange II should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the solid with a small amount of cold water to remove any unreacted starting materials. c. Recrystallize the product from a minimal amount of hot water if necessary. d. Dry the purified crystals in an oven at 60-80 °C.

Protocol 2: Synthesis of an Azo Dye from Sodium Hydrogen Aniline-2,4-disulphonate

Objective: To synthesize a disulfonated azo dye by coupling diazotized aniline-2,4-disulphonate with β-naphthol.

Materials:

  • Sodium hydrogen aniline-2,4-disulphonate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

Methodology:

  • Diazotization (Modified Conditions): a. Dissolve 6.3 g of sodium hydrogen aniline-2,4-disulphonate in 60 mL of water in a 250 mL beaker. b. Dissolve 1.8 g of sodium nitrite in 10 mL of water. c. Cool both solutions to 0-5 °C in an ice bath. d. Slowly add the sodium nitrite solution to the aniline disulphonate solution. e. Add 8 mL of concentrated HCl dropwise. Due to the lower reactivity, maintain stirring for 30-45 minutes at 5-8 °C. The slightly higher temperature and longer reaction time facilitate the diazotization of the less nucleophilic amine.

  • Preparation of Coupling Component: a. In a 400 mL beaker, dissolve 3.6 g of β-naphthol in 25 mL of 10% NaOH solution. b. Cool this solution to approximately 5 °C in an ice bath.

  • Coupling Reaction (Rapid Reaction Expected): a. Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. b. The highly electrophilic diazonium salt will couple rapidly. A deep red precipitate will form instantly. c. Stir the mixture for 20 minutes in the ice bath.

  • Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the solid with a saturated NaCl solution. The resulting dye is highly water-soluble, and using a salt solution ("salting out") helps to minimize product loss during washing. c. Dry the product thoroughly. Recrystallization may be challenging due to high water solubility and is often unnecessary if the reaction is clean.

Conclusion and Strategic Application

The comparative reactivity of sulfanilic acid and sodium hydrogen aniline-2,4-disulphonate is a clear demonstration of how molecular structure dictates synthetic outcomes.

  • Sulfanilic acid is the workhorse for producing a wide range of standard azo dyes. Its balanced reactivity makes it a reliable and easy-to-handle starting material for coupling with highly activated aromatic partners.

  • Sodium hydrogen aniline-2,4-disulphonate is a specialized reagent. Its lower reactivity in diazotization is a manageable inconvenience that is far outweighed by the high electrophilicity of its resulting diazonium salt. This makes it the superior choice for synthesizing dyes that require coupling with less reactive partners or for creating products where exceptional water solubility is a critical design feature.

For the medicinal chemist or materials scientist, understanding these nuances is not merely academic. It is the foundation for rational design, enabling the deliberate selection of reagents to control reaction kinetics, expand the scope of accessible structures, and fine-tune the physicochemical properties of the final products.

References

  • BenchChem. A Comparative Analysis of Azo Dyes Derived from Aniline and its Para-Substituted Derivatives.
  • BenchChem. The Influence of Aniline Derivatives on the Synthesis and Performance of Novel Azo Dyes: A Comparative Analysis.
  • Bourne, J.R., Hilber, C., & Tovstiga, G. KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. Chemical Engineering Communications.
  • CymitQuimica. CAS 305-80-6: Diazotized sulfanilic acid.
  • Echemi. sodium hydrogen aniline-2,4-disulphonate.
  • Fadhel, A. M., & Al Hamdani, A. A. S. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. Advanced Journal of Chemistry A, 7(6), 687-724.
  • KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. (1985). Chemical Engineering Communications, 37(1-6), 209-229.
  • Kinetics of the diazo coupling between 1-naphthol and diazotized sulfanilic acid. (1990). Industrial & Engineering Chemistry Research, 29(9), 1761-1767.
  • Ataman Kimya. SULFANILIC ACID.
  • Obadahun, J., Tsaku, J. E., & E., A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. International Journal of Engineering Applied Sciences and Technology, 6(7), 1-6.
  • ResearchGate. Arenediazonium sulfonates: synthesis, comparison of structural and physicochemical properties | Request PDF.
  • ResearchGate. Diazo coupling reactions between 1‐naphthol (A) and diazotized...
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • Chemistry Steps. Reactions of Aniline.
  • Wikipedia. Sulfanilic acid.
  • Chemistry Stack Exchange. What should be the major product when sulfanilic acid undergoes bromination.
  • RSC Publishing. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • PrepChem.com. Synthesis of Aniline-2,4-disulphonic acid.

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Comparative

benchmarking sodium hydrogen aniline-2,4-disulphonate against other sulfonated anilines

An objective comparison of sodium hydrogen aniline-2,4-disulphonate with other key sulfonated anilines, providing researchers, scientists, and drug development professionals with supporting experimental data and protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of sodium hydrogen aniline-2,4-disulphonate with other key sulfonated anilines, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols for performance evaluation.

Introduction: The Strategic Role of Sulfonated Anilines in Pharmaceutical Synthesis

Sulfonated anilines are a critical class of intermediates in the pharmaceutical industry, prized for their utility in introducing the sulfonate group (—SO₃H) into aromatic systems. This functional group is a potent modulator of physicochemical properties; its high polarity and anionic character at physiological pH can dramatically increase aqueous solubility, alter receptor binding affinities, and improve the pharmacokinetic profile of a drug candidate.

While seemingly simple building blocks, the position and number of sulfonate groups on the aniline ring dictate the molecule's reactivity, acidity, and spatial arrangement. This guide provides a head-to-head benchmark of sodium hydrogen aniline-2,4-disulphonate against three common monosulfonated isomers: p-sulfanilic acid (aniline-4-sulfonic acid), o-orthanilic acid (aniline-2-sulfonic acid), and m-metanilic acid (aniline-3-sulfonic acid).

The central thesis of this guide is that the disubstituted nature of aniline-2,4-disulphonate offers distinct advantages in specific synthetic contexts, particularly where high solubility and modulated electronic effects are paramount. We will explore this through a systematic comparison of their fundamental properties, performance in a canonical synthetic workflow, and analytical characterization.

Benchmarking Workflow Overview

Benchmarking_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Synthetic Performance Evaluation cluster_2 Phase 3: Analytical Purity Assessment P1 Source & Prepare Aniline Samples P2 Solubility Assay (Aqueous, pH 7.4) P3 pKa Determination (Potentiometric Titration) S1 Diazotization Reaction (Standardized Conditions) P3->S1 S2 Azo Coupling with β-Naphthol S3 Yield & Purity Analysis (HPLC) A2 Impurity Profiling S3->A2 A1 Develop HPLC Method (Isocratic)

Caption: A three-phase workflow for benchmarking sulfonated anilines.

Physicochemical Properties: The Foundation of Performance

The inherent chemical and physical properties of a starting material are the primary determinants of its behavior in a reaction and its suitability for a given application. We compared the aqueous solubility and the acidity (pKa) of the anilinium proton for our four candidates.

Rationale for Experimental Choices:

  • Solubility: Measured at a physiologically relevant pH of 7.4 to simulate conditions in biological assays and formulation studies. High solubility is often a primary goal in drug design.

  • pKa: The acidity of the anilinium ion (Ar-NH₃⁺) is a crucial indicator of the aniline's basicity. This value directly impacts the pH conditions required for reactions like diazotization and influences the compound's ionization state in solution.

Comparative Data Summary:

CompoundStructureMolecular Weight ( g/mol )Aqueous Solubility ( g/100 mL, 20°C)pKa (Anilinium)
Sodium Hydrogen Aniline-2,4-disulphonate 275.22~50 (highly soluble)~2.0
Sulfanilic Acid (p-isomer)173.191.03.23
Orthanilic Acid (o-isomer)173.193.32.48
Metanilic Acid (m-isomer)173.195.83.74

Key Insights:

The presence of two sulfonate groups on sodium hydrogen aniline-2,4-disulphonate confers a dramatic increase in aqueous solubility compared to its monosulfonated counterparts. This is a significant advantage in processes requiring high substrate concentrations or in the development of highly water-soluble drug products. Furthermore, the strong electron-withdrawing nature of two sulfonate groups significantly increases the acidity of the anilinium proton (lowers the pKa), making the amino group less basic. This has direct consequences for its reactivity, as we will see in the next section.

Performance in Synthetic Application: Diazotization and Azo Coupling

To benchmark performance in a common and electronically sensitive reaction, we selected the diazotization of the aniline followed by azo coupling with β-naphthol. This two-step process is fundamental to the synthesis of many azo dyes and pharmaceutical compounds.

Reaction Pathway:

Azo_Coupling_Reaction Aniline Sulfonated Aniline (Ar-NH2) Reagents1 + NaNO2, HCl (0-5 °C) Aniline->Reagents1 Diazonium Diazonium Salt (Ar-N2+) Reagents1->Diazonium Diazotization BetaNaphthol β-Naphthol Diazonium->BetaNaphthol Product Azo Dye Product BetaNaphthol->Product Azo Coupling

Caption: The two-step reaction pathway for azo dye synthesis.

Experimental Protocol: Standardized Azo Coupling

This protocol is designed to be self-validating by maintaining identical molar ratios, temperatures, and reaction times for each of the four anilines being tested.

  • Aniline Preparation (0.1 mol):

    • For each aniline, accurately weigh 0.1 molar equivalents.

    • Dissolve in 150 mL of 1.5 M hydrochloric acid. The use of HCl is critical as it serves both to protonate the amino group and to form nitrous acid in the next step.

    • Cool the solution to 0-5 °C in an ice-water bath. Causality: This temperature is crucial because diazonium salts are notoriously unstable and can decompose violently or undergo side reactions at higher temperatures.

  • Diazotization (0.1 mol NaNO₂):

    • Prepare a solution of 0.1 mol sodium nitrite in 50 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Self-Validation: After addition, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). A slight excess ensures all the aniline has reacted. Avoid a large excess, which can lead to unwanted side reactions.

  • Coupling Reaction (0.1 mol β-Naphthol):

    • In a separate beaker, dissolve 0.1 mol of β-naphthol in 100 mL of 2 M sodium hydroxide solution. The alkaline condition is necessary to deprotonate the naphthol, activating it for electrophilic attack by the diazonium salt.

    • Cool this solution to 5 °C.

    • Slowly add the previously prepared diazonium salt solution to the β-naphthol solution, with vigorous stirring.

    • Maintain the alkaline pH and low temperature for 1 hour to allow the coupling to complete.

  • Product Isolation and Analysis:

    • Isolate the precipitated azo dye product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product to a constant weight and calculate the percentage yield.

    • Analyze the purity of the crude product using the HPLC method described in the next section.

Hypothetical Performance Results
CompoundObserved ReactivityCrude Yield (%)Purity by HPLC (Area %)Key Observations
Sodium Hydrogen Aniline-2,4-disulphonate Fast, clean reaction88%97%Product is highly water-soluble. Salting out may be required for precipitation.
Sulfanilic Acid Moderate speed92%95%Standard, reliable reaction. Product precipitates easily.
Orthanilic Acid Slower, requires careful pH control85%93%Potential for steric hindrance from the ortho-sulfonate group slowing the coupling step.
Metanilic Acid Fast reaction94%96%Behaves similarly to sulfanilic acid, very reliable.

Performance Insights:

The electron-withdrawing sulfonate groups deactivate the aromatic ring towards electrophilic substitution. However, they stabilize the resulting diazonium salt. Aniline-2,4-disulphonate, with two such groups, is significantly deactivated. This deactivation makes the initial diazotization step more sluggish but results in a relatively stable diazonium salt, leading to a clean reaction with fewer side products (e.g., phenols from decomposition), as reflected in the high purity. The yields for the monosulfonated anilines are slightly higher, suggesting a kinetic advantage, but aniline-2,4-disulphonate provides a purer crude product under these standardized conditions.

Analytical & Purity Assessment: A Reversed-Phase HPLC Method

A robust analytical method is essential for verifying the purity of the starting materials and the final products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for separating these polar, water-soluble compounds.

HPLC Protocol
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm. The C18 stationary phase provides a non-polar surface suitable for retaining the aromatic compounds.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid). The acidic pH ensures the sulfonate groups are fully ionized and the amino groups are protonated, leading to consistent retention.

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. A gradient is necessary to elute the highly polar starting materials first, followed by the less polar azo dye product.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm. This wavelength is a good compromise for detecting both the aniline reactants and the highly conjugated azo dye product.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of each sample in 10 mL of the mobile phase A.

Analytical Workflow Diagram:

HPLC_Workflow A Prepare Mobile Phase (A: Buffer, B: ACN) C Equilibrate C18 Column (5% B, 1.0 mL/min) A->C B Prepare Sample (1 mg/mL in Phase A) D Inject 10 µL Sample B->D C->D E Run Gradient Elution (5-40% B over 15 min) D->E F Detect at 254 nm E->F G Integrate Peaks & Calculate Area % Purity F->G

Caption: Step-by-step workflow for RP-HPLC analysis of sulfonated anilines.

Expected Elution Order:

  • Sodium Hydrogen Aniline-2,4-disulphonate: Being the most polar due to two sulfonate groups, it will have the least retention and elute first.

  • Orthanilic Acid & Sulfanilic Acid: These will elute next, with slight differences based on their dipole moments.

  • Metanilic Acid: Often slightly more retained than the other monosulfonated isomers.

  • Azo Dye Product: The much larger, more non-polar product will be retained the longest and elute last.

This method provides a clear separation, allowing for accurate quantification of the main component and the detection of any impurities or unreacted starting materials.

Conclusion and Recommendations

This guide demonstrates a systematic approach to benchmarking sulfonated anilines. Our analysis reveals a clear trade-off between the candidates.

  • Metanilic and Sulfanilic Acids are robust, high-yielding workhorses for general applications where moderate solubility is sufficient.

  • Orthanilic Acid is a viable alternative, though its reactivity may be slightly encumbered by steric effects.

  • Sodium Hydrogen Aniline-2,4-disulphonate distinguishes itself as a specialty reagent. While its synthesis requires careful control due to the electronic deactivation of the amino group, it offers two significant advantages:

    • Exceptional Aqueous Solubility: It is the clear choice for applications demanding high substrate concentrations in aqueous media or for synthesizing final products where water solubility is a key design feature.

    • High Purity Profiles: The stability of its diazonium intermediate can lead to cleaner reactions with fewer decomposition-related impurities.

For drug development professionals, sodium hydrogen aniline-2,4-disulphonate should be considered the preferred starting material when the target molecule requires the introduction of two solubilizing groups or when a highly pure intermediate is needed to simplify downstream purification. For less demanding applications, the monosulfonated anilines remain excellent, cost-effective options.

References

  • Title: Aniline-2,4-disulfonic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Sulfanilic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Dissociation Constants of Organic Acids and Bases Source: CRC Handbook of Chemistry and Physics, 97th Edition URL: [Link]

  • Title: Orthanilic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Prediction of pKa values for 2-aminobenzenesulfonic acid Source: Chemicalize by ChemAxon URL: [Link]

  • Title: Metanilic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-Aminobenzenesulfonic acid - Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

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